Pioglitazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037129 | |
| Record name | Pioglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 4.42e-03 g/L | |
| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
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| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless needles from dimethylformamide and water | |
CAS No. |
111025-46-8, 112529-15-4 | |
| Record name | Pioglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111025-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pioglitazone [INN:BAN] | |
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| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
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| Record name | pioglitazone hydrochloride | |
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| Record name | Pioglitazone | |
| Source | EPA DSSTox | |
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| Record name | 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OV71U42S | |
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| Record name | Pioglitazone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C | |
| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pioglitazone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action of Pioglitazone
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Pioglitazone (B448) functions as a potent and highly selective agonist for PPARγ. mims.commedchemexpress.com PPARγ is a ligand-activated transcription factor that plays a crucial role in regulating key metabolic pathways, including glucose and lipid metabolism, as well as adipogenesis and insulin (B600854) sensitivity. nih.govnih.govresearchgate.netnih.gov
Selective Activation of PPARγ
This compound is described as a selective activator of human PPARγ1, with high affinity binding to the PPARγ ligand-binding domain. medchemexpress.comresearchgate.net Studies using transient transactivation assays have demonstrated that this compound selectively activates human PPARγ1. researchgate.net The half-maximal effective concentration (EC50) for this compound binding to human PPARγ has been reported to be around 0.93 µM. medchemexpress.com
Modulation of Gene Transcription Involved in Glucose and Lipid Metabolism
Upon binding and activating PPARγ, this compound modulates the transcription of numerous genes involved in the control of glucose and lipid metabolism in various tissues, including muscle, adipose tissue, and the liver. nih.govwikipedia.orgpharmgkb.org This modulation leads to altered protein synthesis and subsequent metabolic changes. researchgate.net
Research findings highlight the impact of this compound on gene expression:
In adult rat islets, this compound modulated gene networks related to lipid metabolism at both physiological (5.6 mM) and supraphysiological (23 mM) glucose concentrations. nih.gov At 23 mM glucose, a significantly larger number of genes were affected compared to 5.6 mM glucose. nih.gov
this compound has been shown to increase the expression of genes that limit lipid accumulation in islets under conditions of physiological PPARγ expression. nih.gov
Specific target genes influenced by PPARγ activation include those involved in glucose transport (e.g., GLUT1 and GLUT4), fatty acid metabolism, and adipokine production (e.g., adiponectin). pharmgkb.orgresearchgate.netthieme-connect.com
In obese mice, chronic this compound treatment altered the hepatic gene expression profile, upregulating genes related to lipid metabolism and downregulating those associated with inflammation. mdpi.com
Here is a table summarizing some research findings on this compound's impact on gene expression:
| Study Type | Tissue/Cells | Glucose Concentration | Key Gene Networks/Pathways Modulated | Observed Effects | Citation |
| In vitro (Rat) | Pancreatic Islets | 5.6 mM | Lipid metabolism | Modulation of 101 genes, increased Scd2, Fabp4, and Srebf1 expression. | nih.gov |
| In vitro (Rat) | Pancreatic Islets | 23 mM | Lipid metabolism, Cell cycle, Apoptosis | Modulation of 1235 genes, increased Scd2, Fabp4, and Srebf1 expression, reduced Bcl2 expression. | nih.gov |
| In vivo (Mouse) | Liver | N/A | Lipid metabolism, Inflammation | Upregulation of 260 genes (lipid metabolism), downregulation of 86 genes (inflammation). | mdpi.com |
| In vitro (Human) | Hepatoma cell line HepG2 | N/A | Lipid metabolism | Increased apoA-I secretion. | researchgate.net |
Impact on Adipogenesis and Adipocyte Biology
PPARγ is a key regulator of adipogenesis, the process of adipocyte differentiation. nih.govresearchgate.netmdpi.com this compound, as a PPARγ agonist, promotes adipocyte differentiation and lipid accumulation. mdpi.comnih.gov
Research indicates that this compound influences adipogenesis and adipocyte biology in several ways:
this compound enhances adipogenesis by increasing the number of small adipocytes in fat pads in rodent studies. nih.govresearchgate.net
Clinical studies in humans have reported that this compound treatment can increase the proportion of small adipocytes in individuals with type 2 diabetes and in overweight or obese non-diabetic individuals. nih.govresearchgate.netnih.gov This increase in smaller adipocytes is associated with improved insulin sensitivity. nih.govnih.gov
The drug upregulates the expression of genes related to lipid synthesis, storage, and adipocyte differentiation in human adipose tissue. nih.gov
this compound's influence on adipogenesis and the formation of new adipocytes in subcutaneous adipose depots is thought to contribute to adipose tissue expansion and can lead to weight gain, despite improving insulin sensitivity and lipid profiles. nih.gov
Interaction with PPARα and PPARβ
While this compound is considered a highly selective PPARγ agonist, it also exhibits some activity at other PPAR isoforms, specifically PPARα and, to a lesser extent, PPARβ/δ. wikipedia.orgnih.govresearchgate.netfocusbiomolecules.com
Details on these interactions include:
this compound is described as a weak human PPARα activator. researchgate.netfocusbiomolecules.com
Transient transfection experiments have shown that this compound can act as a weak agonist of the human PPARα isotype. frontiersin.org
In vitro studies have demonstrated that this compound activates the PPARα ligand binding domain in a concentration-dependent manner. nih.govjacc.org
this compound's effects on lipid metabolism, such as decreasing triglyceride and LDL levels, are sometimes attributed to its action at PPARα. researchgate.netthieme-connect.comtandfonline.com
Some anti-inflammatory actions of this compound may also involve PPARα activation. nih.govjacc.org Studies in PPARα-deficient mice have helped delineate the involvement of PPARα in this compound's effects on certain inflammatory markers, such as soluble vascular cell adhesion molecule 1 (sVCAM-1). frontiersin.orgnih.govjacc.org
While some studies suggest potential engagement of PPARδ at very high concentrations of this compound used in certain in vitro experiments, its activity at PPARδ is generally considered negligible at clinically relevant concentrations. researchgate.netfocusbiomolecules.com
PPARγ-Independent Mechanisms
Beyond its primary role as a PPARγ agonist, this compound also exerts molecular effects through mechanisms that are independent of PPARγ activation. frontiersin.orgahajournals.org
Modulation of Inflammatory Pathways
This compound possesses well-described anti-inflammatory properties, which can be mediated through both PPARγ-dependent and PPARγ-independent pathways. ahajournals.orgnih.govplos.org
Research findings on this compound's modulation of inflammatory pathways include:
this compound can inhibit inflammation by suppressing the synthesis of inflammatory factors and interfering with signaling pathways. nih.gov
It has been shown to reduce the levels of various inflammatory markers, including C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netmdpi.comahajournals.orgfortunejournals.com
this compound can modulate inflammatory responses by influencing pathways such as the JAK-STAT signaling pathway and the NF-κB pathway. nih.govmdpi.complos.orgmdpi.com
Studies have shown that this compound can attenuate TNFα-induced phosphorylation of ERK and NF-κB, thereby halting downstream inflammatory signaling. mdpi.com
this compound may induce the degradation of NF-κB, preventing further activation of inflammatory pathways. mdpi.com
Some anti-inflammatory effects, such as the enhancement of macrophage apoptosis, have been observed even in PPARγ-deficient macrophages, suggesting a PPARγ-independent mechanism. ahajournals.org
this compound has been found to decrease the number of total adipose macrophages, specifically reducing M1 macrophages while increasing M2 macrophages, contributing to reduced adipose tissue inflammation. plos.org
It can also suppress the production of inflammatory cytokines. focusbiomolecules.com
Here is a table illustrating some observed effects of this compound on inflammatory markers:
| Inflammatory Marker | Observed Effect with this compound Treatment | Study Type/Context | Citation |
| CRP | Decreased levels | Type 2 diabetes patients, Rheumatoid Arthritis patients | ahajournals.orgfortunejournals.com |
| TNF-α | Reduced levels/expression | Various cell types, renal tissue, Type 2 diabetes | nih.govresearchgate.netmdpi.comfortunejournals.com |
| IL-6 | Reduced levels/expression | Renal tissue, Type 2 diabetes | nih.govfortunejournals.commdpi.com |
| IL-1β | Decreased levels | Renal tissue | nih.gov |
| iNOS | Decreased levels | Renal tissue | nih.gov |
| VCAM-1 | Repressed expression, dampened sVCAM-1 levels | Endothelial cells, T2D patients, mouse model | frontiersin.orgnih.govjacc.orgmdpi.com |
| NF-κB | Suppression, reduced levels | Various cell types, renal tissue | mdpi.complos.orgmdpi.com |
| Macrophage Number | Decreased total, M1 reduction, M2 increase | Adipose tissue (human) | plos.org |
Nuclear Factor Kappa-B (NF-κB) Inhibition
This compound has been shown to reduce inflammation, partly through the inhibition of the NF-κB pathway nih.govnih.gov. The NF-κB pathway is a critical regulator of inflammatory responses. Studies have demonstrated that this compound can inhibit NF-κB activity, which is often elevated in inflammatory conditions nih.govmdpi.com. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm nih.gov. Furthermore, PPARγ, activated by this compound, can interact with the p65 subunit of NF-κB, leading to its ubiquitination and subsequent degradation, thereby attenuating inflammation driven by the NF-κB pathway mdpi.comresearchgate.net. Research in polymicrobial sepsis models has shown that this compound treatment leads to increased lung IκBα protein expression and a corresponding decrease in NF-κB activity nih.gov. In the context of advanced glycation end products (AGE)-induced responses, this compound has been observed to downregulate the expression of the receptor for advanced glycation end products (RAGE) and inhibit NF-κB activation researchgate.netnih.gov.
JAK-STAT Signaling Pathway Modulation
This compound, as a PPARγ agonist, can influence the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway. PPARγ agonists are reported to inhibit inflammation by interfering with the phosphorylation of proteins involved in the JAK-STAT pathway nih.gov. The JAK-STAT pathway is activated by cytokines and growth factors and plays a role in various cellular processes, including immune responses and inflammation nih.govresearchgate.net. Dysregulation of STAT3 activation, a key component of this pathway, is associated with multiple pathologies nih.gov. Studies suggest that this compound's modulation of the JAK-STAT pathway contributes to its anti-inflammatory effects nih.govresearchgate.net.
MicroRNA-124 (miR-124) Upregulation
Research indicates that this compound can lead to the upregulation of MicroRNA-124 (miR-124) nih.govresearchgate.netspandidos-publications.com. PPARγ, when activated, can bind to the promoter of miR-124, leading to its increased expression nih.govspandidos-publications.com. MiR-124 is a microRNA that has been shown to target STAT3, a protein in the JAK-STAT pathway, and decrease its expression nih.govspandidos-publications.com. This suggests a potential link between PPARγ activation, miR-124 upregulation, and the modulation of the JAK-STAT pathway by this compound nih.govresearchgate.net. Studies in renal tissue have shown that this compound administration can significantly upregulate miR-124 expression spandidos-publications.com.
Advanced Glycation End Products (AGE)/Receptor for Advanced Glycation End Products (RAGE) Pathway Suppression
This compound has demonstrated the ability to suppress the AGE/RAGE pathway researchgate.netplos.org. AGEs are implicated in the development of various diabetic complications and can activate the RAGE, triggering oxidative stress and activating NF-κB spandidos-publications.com. This compound has been shown to inhibit the production of AGEs and attenuate AGE-induced apoptosis by inhibiting the NF-κB pathway researchgate.net. It can also decrease high glucose-induced upregulation of RAGE expression in cells researchgate.netnih.gov. This suppression of the AGE/RAGE axis by this compound contributes to its protective effects against inflammation and cellular damage plos.orgnih.gov.
Effects on Endothelial Function
This compound has been shown to improve endothelial function mdpi.comoup.comnih.govdiabetesjournals.orgahajournals.org. Endothelial dysfunction is a key factor in the pathogenesis of atherosclerosis and is linked to insulin resistance mdpi.com. This compound's beneficial effects on the endothelium are considered pleiotropic, extending beyond its glucose-lowering actions mdpi.com. Studies have shown that this compound treatment can improve endothelium-dependent vasodilation nih.govdiabetesjournals.orgahajournals.org. This improvement may be associated with increased production of nitric oxide (NO), a crucial molecule for maintaining vascular health nih.gov. This compound can reduce oxidative stress, which can prevent the breakdown of NO and increase NO levels, thereby restoring endothelial function oup.com. Clinical studies in individuals with impaired glucose regulation and type 2 diabetes have demonstrated improved endothelial function following this compound treatment nih.govdiabetesjournals.org. Even in non-diabetic patients with cardiovascular risk factors, this compound has been shown to improve endothelial vasodilator function ahajournals.org.
Influence on Specific Protein Expression (e.g., Adiponectin Receptors)
This compound influences the expression of various proteins, including adiponectin receptors. This compound is known to increase the expression and secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties ahajournals.orgdiabetesjournals.orgresearchgate.netdiabetesjournals.org. This effect is mediated through the activation of PPAR-γ in adipocytes ahajournals.org. Elevated levels of circulating adiponectin are associated with improved glucose metabolism and insulin sensitivity ahajournals.orgresearchgate.net. Furthermore, research suggests that this compound can specifically upregulate the expression of adiponectin receptor 2 (AdipoR2) in adipocytes, which may contribute to its insulin-sensitizing effects by enhancing adiponectin's actions nih.gov. Studies in 3T3-L1 adipocytes showed that this compound significantly induced AdipoR2 expression but not AdipoR1 expression nih.gov. This upregulation of AdipoR2 appears to be mediated by PPARγ activation and is linked to increased AMP-activated protein kinase (AMPK) phosphorylation, a pathway involved in glucose uptake nih.gov.
Downstream Signaling Cascades and Gene Expression Profiles
The activation of PPAR-γ by this compound initiates downstream signaling cascades that ultimately alter gene expression profiles, leading to its observed metabolic and anti-inflammatory effects mims.commdpi.com. This compound influences the expression of genes involved in glucose and lipid metabolism, inflammatory responses, and cellular growth and proliferation mims.comnih.gov.
Studies using gene expression analysis have identified numerous genes that are either upregulated or downregulated in response to this compound treatment nih.govresearchgate.net. For instance, research in human primary trophoblast cells exposed to this compound revealed the upregulation of genes involved in metabolic pathways and the downregulation of many cytokine and chemokine genes nih.gov. In skeletal muscle of individuals with polycystic ovary syndrome (PCOS), this compound treatment led to the upregulation of genes representing mitochondrial oxidative phosphorylation and ribosomal protein biosynthesis, which correlated with improved insulin sensitivity plos.org. This suggests that this compound's effects on insulin sensitivity are partly mediated by a coordinated regulation of genes involved in mitochondrial function and protein synthesis plos.org.
This compound's influence on gene expression also extends to pathways like the PI3K/AKT/mTOR signaling pathway, which is crucial for insulin signal transduction and metabolism mdpi.com. Studies have shown that this compound treatment can upregulate the expression of phosphorylated AKT and phosphorylated mTOR, indicating activation of this pathway mdpi.com. This activation is associated with increased glucose utilization and effects on lipid metabolism mdpi.com.
Furthermore, this compound's modulation of inflammatory pathways, such as the NF-κB and JAK-STAT pathways, directly impacts the expression of pro-inflammatory mediators and other genes involved in the immune response nih.govnih.govresearchgate.net. The suppression of the AGE/RAGE pathway also contributes to altered gene expression profiles related to inflammation and cellular stress nih.govplos.org.
The complex interplay between this compound, PPAR-γ, specific signaling pathways, and downstream gene expression ultimately underpins its diverse biological actions.
Research Findings Data Tables
Below are interactive data tables summarizing some of the detailed research findings discussed.
PPAR Signaling Pathway
This compound functions as a potent and highly selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ) mims.commyendoconsult.com. PPARγ is a nuclear receptor that plays a critical role in regulating the expression of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation myendoconsult.comresearchgate.netfrontiersin.orgtandfonline.com. Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) myendoconsult.com. This PPARγ-RXR complex then binds to specific DNA response elements in the promoter regions of target genes, modulating their transcription myendoconsult.com.
Activation of PPARγ by this compound leads to a cascade of downstream effects that enhance insulin sensitivity. These include increased glucose uptake and utilization in peripheral tissues such as adipose tissue and skeletal muscle, primarily through the increased expression of glucose transporters like GLUT1 and GLUT4 myendoconsult.comresearchgate.netdiabetesjournals.org. This compound also influences lipid metabolism by promoting fatty acid uptake and triglyceride storage in adipocytes, leading to a redistribution of lipids and a reduction in circulating free fatty acids myendoconsult.comresearchgate.netdiabetesjournals.org. This altered lipid profile contributes to improved insulin signaling in muscle and liver researchgate.net.
Furthermore, PPARγ activation by this compound has anti-inflammatory effects. It can interfere with inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, by squelching nuclear co-factors frontiersin.orgnih.gov. This can lead to reduced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) researchgate.net.
Research findings highlight the significant impact of this compound on the expression of genes involved in lipid storage. Studies have shown that this compound treatment can increase the expression of genes critical for fatty acid storage as triglycerides in adipose tissue, such as fatty acid synthase (FAS), glycerol-3-phosphate dehydrogenase (GPDH), and acetyl-CoA synthetase (ACS) diabetesjournals.org. The expression of these lipogenic genes has been found to be highly correlated with PPARγ expression, suggesting a coordinated transcriptional control system diabetesjournals.org.
An interactive table illustrating the effect of this compound on the expression of key genes in the PPAR signaling pathway is presented below:
| Gene Name | Function in PPAR Pathway | Effect of this compound Treatment (Example Study Finding) |
| PPARγ | Master regulator of adipogenesis and metabolic genes | Increased expression observed in some cell types nih.govthieme-connect.com |
| GLUT1 | Glucose transporter | Increased expression researchgate.netdiabetesjournals.org |
| GLUT4 | Insulin-regulated glucose transporter | Increased expression researchgate.netdiabetesjournals.org |
| FAS | Fatty acid synthesis | Increased expression in adipose tissue diabetesjournals.org |
| GPDH | Involved in triglyceride synthesis | Increased expression in adipose tissue diabetesjournals.org |
| ACS | Converts fatty acids to acyl-CoA for metabolism/storage | Increased expression in adipose tissue diabetesjournals.org |
| TNF-α | Pro-inflammatory cytokine | Reduced levels researchgate.net |
| Adiponectin | Adipokine enhancing insulin sensitivity | Increased production diabetesjournals.orgdntb.gov.ua |
Wnt Signaling Pathway
The Wnt signaling pathway is a conserved pathway involved in various cellular processes, including embryonic development, cell proliferation, and differentiation spandidos-publications.com. Research indicates that this compound can influence the Wnt signaling pathway, particularly in the context of bone metabolism and vascular calcification.
Studies have shown that this compound can decrease the expression of components of the Wnt signaling pathway, such as Wnt1 and β-catenin nih.govthieme-connect.comthieme-connect.com. β-catenin is a key downstream effector in the canonical Wnt pathway; its reduction suggests a suppressive effect of this compound on this pathway nih.govthieme-connect.comthieme-connect.com. This inhibition of Wnt/β-catenin signaling by this compound appears to be mediated, at least in part, through its activation of PPARγ spandidos-publications.com.
In human osteoblasts, this compound treatment has been shown to decrease Wnt1 mRNA levels and suppress β-catenin gene expression and activity nih.govthieme-connect.comthieme-connect.com. This modulation of the Wnt pathway by this compound is associated with reduced expression and activity of markers of bone mineralization, such as osteoprotegerin (OPG), bone sialoprotein (BSP), and fibroblast growth factor 23 (FGF23), as well as changes in calcium and phosphate (B84403) content nih.govthieme-connect.comthieme-connect.com. These findings suggest a potential mechanism contributing to the observed association between thiazolidinedione use and bone loss thieme-connect.comthieme-connect.com.
Furthermore, in rat vascular smooth muscle cells, this compound has been shown to alleviate calcification induced by high phosphorus levels by inhibiting the activity of the Wnt/β-catenin signaling pathway spandidos-publications.com. This effect was linked to the activation of PPARγ by this compound spandidos-publications.com.
An interactive table summarizing the effects of this compound on Wnt signaling components is provided below:
| Component | Role in Wnt Signaling Pathway | Effect of this compound Treatment (Example Study Finding) |
| Wnt1 | Signaling protein | Decreased mRNA levels nih.govthieme-connect.comthieme-connect.com |
| β-catenin | Key downstream effector | Decreased gene expression, secretion, and activity nih.govthieme-connect.comthieme-connect.com |
| GSK-3β | Involved in β-catenin degradation | Decreased ratio of phosphorylated to total GSK-3β spandidos-publications.com |
| Cyclin D1 | Cell cycle regulator | Decreased expression spandidos-publications.com |
Thyroid Hormone Signaling Pathway
This compound's interaction with the thyroid hormone signaling pathway is an area of investigation, partly due to the relationship between type 2 diabetes and thyroid dysfunction, and the structural similarities between PPARs and thyroid hormone receptors (TRs) researchgate.netlongdom.org. Both PPARs and TRs belong to the nuclear receptor superfamily and require heterodimerization with RXR to bind to DNA and modulate gene expression myendoconsult.comlongdom.org.
Studies suggest that PPAR activation may inhibit the activation of TRs researchgate.netlongdom.org. This interaction could occur through competitive binding to the common RXR partner longdom.org. Research in patients with type 2 diabetes treated with this compound has shown a decrease in free thyroxine (FT4) concentrations and a secondary increase in thyroid-stimulating hormone (TSH) levels researchgate.netlongdom.org.
It is hypothesized that this compound's binding to PPARγ, leading to increased formation of PPAR-RXR dimers, may impede the formation of TR-RXR complexes, thereby reducing thyroid hormone function longdom.org. The observed increase in TSH is likely a pituitary response to the reduced free T4 levels and altered TR activation, aimed at restoring thyroid hormone homeostasis longdom.org.
An interactive table illustrating the potential interaction between this compound and thyroid hormone signaling is shown below:
| Component | Role in Thyroid Hormone Signaling | Effect of this compound Treatment (Example Study Finding) |
| Thyroid Hormone Receptors (TRs) | Nuclear receptors binding thyroid hormones | Potential inhibited activation researchgate.netlongdom.org |
| Retinoid X Receptor (RXR) | Forms heterodimers with TRs and PPARs | Competitive binding with PPARγ activated by this compound longdom.org |
| Free Thyroxine (FT4) | Active thyroid hormone | Decreased concentrations researchgate.netlongdom.org |
| Thyroid-Stimulating Hormone (TSH) | Pituitary hormone stimulating thyroid | Increased levels researchgate.netlongdom.org |
Glucagon (B607659) Signaling Pathway
While this compound is primarily known for its effects on insulin sensitivity, there is some evidence suggesting potential interactions with the glucagon signaling pathway, which plays a critical role in maintaining glucose homeostasis by promoting hepatic glucose output physiology.org.
Glucagon-like peptide 1 (GLP-1), an incretin (B1656795) hormone, is known to potentiate insulin release and suppress glucagon secretion mdpi.com. Research involving a this compound synthetic analogue in diabetic rats indicated an increase in GLP-1 levels mdpi.com. Increased GLP-1 can lead to a reduction in glucagon release, diminished gluconeogenesis, and augmented hepatic storage of glucose as glycogen (B147801) mdpi.com.
An interactive table outlining the indirect effect of this compound on glucagon signaling via GLP-1 is presented below:
| Component | Role in Glucose Homeostasis | Effect of this compound Treatment (Example Study Finding) |
| Glucagon-Like Peptide 1 (GLP-1) | Incretin hormone | Increased levels observed with a this compound analogue mdpi.com |
| Glucagon Secretion | Pancreatic alpha cell output | Inhibited by GLP-1 mdpi.com |
| Hepatic Glucose Output (Glycogenolysis, Gluconeogenesis) | Liver function | Reduced by decreased glucagon action mdpi.com |
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is involved in mediating the effects of various cytokines and growth factors and plays a role in processes such as inflammation and immune responses nih.govnih.gov. Dysregulation of the JAK/STAT pathway has been implicated in various pathologies, including insulin resistance and type 2 diabetes nih.govnih.gov.
This compound has been shown to modulate the JAK/STAT signaling pathway, particularly STAT3. PPARγ agonists, including this compound, can inhibit inflammation by interfering with the phosphorylation of proteins involved in the JAK-STAT pathway nih.gov.
Studies have demonstrated that this compound can suppress the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway diabetesjournals.orgdntb.gov.ua. Increased SOCS3 levels are associated with insulin resistance diabetesjournals.org. By suppressing SOCS3 expression, this compound can lead to increased STAT3 phosphorylation and enhanced adiponectin production in fat tissue diabetesjournals.orgdntb.gov.ua. Adiponectin is an adipokine that improves insulin sensitivity diabetesjournals.orgdntb.gov.ua.
This modulation of the JAK/STAT pathway by this compound, through the suppression of SOCS3 and subsequent increase in STAT3 phosphorylation and adiponectin, contributes to its insulin-sensitizing effects diabetesjournals.orgdntb.gov.ua.
An interactive table detailing the effects of this compound on the JAK/STAT signaling pathway is provided below:
| Component | Role in JAK/STAT Signaling | Effect of this compound Treatment (Example Study Finding) |
| Suppressor of Cytokine Signaling 3 (SOCS3) | Negative regulator of JAK/STAT pathway | Suppressed expression diabetesjournals.orgdntb.gov.ua |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Transcription factor activated by JAK kinases | Increased phosphorylation diabetesjournals.orgdntb.gov.ua |
| Adiponectin | Adipokine involved in insulin sensitivity | Increased production diabetesjournals.orgdntb.gov.ua |
| JAK-STAT pathway proteins | Involved in cytokine signaling and inflammation | Inhibition of phosphorylation observed nih.gov |
Pharmacodynamics and Pharmacogenomics of Pioglitazone
Influence on Insulin (B600854) Sensitivity
Pioglitazone's primary pharmacodynamic effect is the enhancement of insulin sensitivity in peripheral tissues and the liver. drugbank.comhres.ca This improvement in insulin responsiveness is crucial in type 2 diabetes, a condition characterized by impaired cellular response to insulin. patsnap.com By activating PPARγ, This compound (B448) modulates the expression of genes involved in glucose transport and utilization. drugbank.comresearchgate.net
Peripheral Glucose Uptake Enhancement
This compound increases glucose uptake in muscle and adipose tissue, key sites for insulin-stimulated glucose disposal. patsnap.com This is achieved, in part, by promoting the expression and translocation of glucose transporter type 4 (GLUT4) to the cell surface. patsnap.comresearchgate.netnih.gov Increased GLUT4 levels facilitate the transport of glucose from the bloodstream into these cells, thereby lowering blood glucose concentrations. patsnap.comresearchgate.netnih.gov Studies have shown that this compound treatment can lead to a marked increase in the capacity for glucose uptake in differentiated adipocytes, correlated with increased GLUT1 and GLUT4 protein levels. nih.gov
Hepatic Gluconeogenesis Reduction
This compound reduces the excessive hepatic glucose production that contributes to hyperglycemia in type 2 diabetes. patsnap.comdrugbank.com The liver plays a significant role in maintaining glucose homeostasis through gluconeogenesis, the production of glucose from non-carbohydrate sources. patsnap.com In type 2 diabetes, this process is often dysregulated, leading to increased glucose output by the liver. patsnap.com this compound helps normalize this by decreasing the expression of key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). researchgate.netdiabetesjournals.orgmdpi.com Studies in liver cell lines have demonstrated that this compound decreases the mRNA levels of PEPCK and G6Pase, leading to reduced glucose production. researchgate.net For instance, treatment of insulin-resistant HepG2 cells with this compound resulted in a significant reduction in glucose production. researchgate.net
Table 1: Effect of this compound on Gluconeogenic Enzyme mRNA Levels and Glucose Production in Insulin-Resistant HepG2 Cells
| Treatment | PEPCK mRNA Level (% of Control) | G6Pase mRNA Level (% of Control) | Glucose Production (% Reduction vs. Palmitate) |
| Palmitate (IR) | Increased by 30% researchgate.net | Increased by 58% researchgate.net | - |
| This compound | Reduced by 58% researchgate.net | Reduced by 62% researchgate.net | Reduced by 55% researchgate.net |
| EGCG + this compound | Reduced by 73% researchgate.net | Reduced by 80% researchgate.net | Reduced by 69% researchgate.net |
Note: Data derived from in vitro studies in palmitate-induced insulin-resistant HepG2 cells. researchgate.net
Adipose Tissue Remodeling and Fat Redistribution
This compound influences adipose tissue physiology, accumulation, and distribution. diabetesjournals.orgnih.gov While it can lead to an increase in whole-body adiposity, this compound is associated with a beneficial redistribution of fat from ectopic and visceral depots to subcutaneous adipose tissue. diabetesjournals.orgx-mol.netoup.com This remodeling involves increasing the number of small, insulin-sensitive adipocytes through adipogenesis and potentially reducing the size of larger, less sensitive adipocytes. diabetesjournals.orgnih.govresearchgate.net The expansion of subcutaneous adipose tissue by this compound is linked to a reversal of immunometabolic deficits associated with excessive visceral fat. x-mol.net This shift in fat distribution and the increased lipid storage capacity of new, small adipocytes are thought to contribute to lower circulating free fatty acid levels, which in turn improves insulin sensitivity in muscle and liver. diabetesjournals.org
Table 2: Effect of this compound on Abdominal Fat Distribution in Type 2 Diabetic Patients
| Fat Depot | Baseline Area (cm²) | Post-Treatment Area (cm²) | Change (cm²) | p-value |
| Subcutaneous Abdominal | 301 ± 44 oup.com | 342 ± 44 oup.com | +41 | < 0.01 oup.com |
| Visceral Abdominal | 144 ± 13 oup.com | 131 ± 16 oup.com | -13 | < 0.05 oup.com |
| Visceral to Subcutaneous Ratio | 0.59 ± 0.08 oup.com | 0.44 ± 0.06 oup.com | -0.15 | < 0.01 oup.com |
Note: Data from a study of 13 type 2 diabetic patients treated with this compound (45 mg/d) for 16 weeks. oup.com
Effects on Beta-Cell Function and Preservation
Clinical evidence suggests that thiazolidinediones, including this compound, may have beneficial effects on pancreatic beta-cell function and potentially contribute to their preservation. psu.edunih.govresearchgate.net Studies have indicated that this compound can improve measures of beta-cell function, such as the Homeostasis Model Assessment of Beta-cell function (HOMA-B) and the insulinogenic index. psu.edunih.govplos.org This improvement is thought to be related to the reduction in insulin resistance and the resulting decrease in the demand for insulin secretion, thereby reducing beta-cell stress. psu.edunih.gov Animal studies have also suggested that this compound may help preserve beta-cell mass and islet structure. nih.govphysiology.org
Table 3: Effect of this compound Monotherapy on HOMA-β in Type 2 Diabetic Patients
| Study/Meta-analysis | Number of Patients | Absolute Change in HOMA-β from Baseline (%) | 95% Confidence Interval |
| Meta-analysis plos.org | 395 plos.org | +16.06% plos.org | 9.67% to 22.44% plos.org |
Note: Data from a meta-analysis of randomized controlled trials. plos.org
Pharmacogenomic Determinants of this compound Response
Genetic variations can influence the response to this compound, affecting both its pharmacokinetics and pharmacodynamics. nih.govnih.gov Among the genes studied, CYP2C8 and PPARG have been the most extensively investigated. nih.govnih.gov
CYP2C8 Polymorphisms and this compound Clearance
Table 4: Influence of CYP2C8*3 Polymorphism on this compound Pharmacokinetics
| CYP2C8 Genotype | Mean AUC(0,∞) (Arbitrary Units) | Mean Weight-Adjusted Oral Clearance (Arbitrary Units) |
| 1/1 | Higher nih.gov | Lower nih.gov |
| 3 carriers | 29.7% lower than *1/1 nih.gov | 64.7% higher than 1/1 nih.gov |
Note: Data from a study examining the impact of CYP2C8*3 on this compound pharmacokinetics when administered alone. nih.gov
The influence of CYP2C8 polymorphisms on this compound pharmacodynamics (e.g., glycemic response) is less consistently established compared to their effect on pharmacokinetics. nih.govdiabetesjournals.org While some studies have explored this link, further research is needed to fully understand the clinical implications of CYP2C8 genetic variations on this compound response. nih.govnih.gov
SLCO1B1 Variability
The SLCO1B1 gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter located on the basolateral membrane of hepatocytes that facilitates the uptake of various drugs into the liver. nih.govresearchgate.net this compound is considered a potential substrate of OATP1B1. researchgate.netdiabetesjournals.org Studies have investigated the effect of SLCO1B1 polymorphisms, such as the common c.521T>C (p.Val174Ala) variant, on the pharmacokinetics and pharmacodynamics of this compound. While some in silico modeling suggests this compound is a putative substrate for OATP1B1, clinical studies have not consistently shown a significant impact of SLCO1B1 polymorphisms on the pharmacokinetics of this compound or its metabolites. nih.govresearchgate.nethelsinki.fipharmgkb.org One study specifically found no significant effect of SLCO1B1 521T>C variant on this compound response. diabetesjournals.org
PPARG p.Pro12Ala Polymorphism and Glycemic Response
The PPARG gene, encoding the primary target of this compound, PPARγ, is one of the most extensively studied genes in relation to this compound pharmacogenomics. nih.govnih.govresearchgate.net The p.Pro12Ala polymorphism (rs1801282) in the PPARG gene is a well-studied variant. nih.govnih.govresearchgate.netjcdr.net This missense mutation results in a proline to alanine (B10760859) substitution at codon 12. jcdr.net The minor 12Ala allele has been associated with improved insulin sensitivity in humans, potentially due to an alteration in the transcriptional activity of PPARγ. nih.govjcdr.net
Data from a meta-analysis on the effect of PPARG p.Pro12Ala polymorphism on fasting glucose change with this compound therapy could be presented in a table format, illustrating the mean change in fasting glucose for different genotypes (Pro12Pro vs. Pro12Ala carriers) and the associated statistical significance.
Other Genetic Variants and Response Variability
While PPARG and CYP2C8 are the most extensively studied genes in the context of this compound pharmacogenomics, other genetic variants may also contribute to variability in response. nih.govnih.govresearchgate.net However, findings for many other genes lack replication in independent cohorts, and the biological functionality of many identified polymorphisms remains unknown. nih.govnih.govresearchgate.net Further research is needed to confirm associations and understand the mechanisms by which other genetic variants might influence this compound efficacy and safety. nih.govnih.govresearchgate.net
Influence on Metabolic Parameters Beyond Glucose Homeostasis
Beyond its primary effects on glucose metabolism, this compound exerts pleiotropic effects that influence various metabolic parameters. nih.govnih.govresearchgate.netnih.govresearchgate.net These effects contribute to its broader therapeutic utility in conditions associated with insulin resistance. nih.govresearchgate.net
Lipid Metabolism Modulation (Triglycerides, HDL-C, LDL-C)
This compound has demonstrated positive effects on lipid metabolism, which are particularly relevant in the context of the dyslipidemia often observed in patients with type 2 diabetes, characterized by elevated triglycerides (TGs), low high-density lipoprotein cholesterol (HDL-C), and a predominance of small, dense low-density lipoprotein cholesterol (LDL-C) particles. nih.govsochob.cldoi.org
Clinical trials have shown that this compound treatment is associated with favorable changes in lipid profiles. It has been consistently shown to significantly reduce plasma triglyceride levels, typically by 10-25%. nih.govsochob.cldoi.orgjst.go.jpdiabetesjournals.orgnih.gov Concurrently, this compound generally increases HDL-C levels, with reported increases ranging from 10-20%. nih.govsochob.cldoi.orgjst.go.jpdiabetesjournals.orgnih.gov
The effects of this compound on LDL-C are more complex. While some studies report no significant change in total LDL-C, this compound has been shown to favorably influence LDL particle size, reducing the proportion of small, dense LDL3 particles and increasing larger, less atherogenic LDL fractions. nih.govsochob.cldoi.org This shift in LDL particle size is considered beneficial in reducing cardiovascular risk. nih.govsochob.cl
Studies comparing this compound to other antidiabetic agents like glibenclamide or metformin (B114582) have indicated that this compound may offer greater decreases in TGs and increases in HDL-C. nih.govdoi.org Comparisons with rosiglitazone, another TZD, have shown different and potentially more favorable effects of this compound on plasma lipids, including greater improvements in TGs, HDL-C, LDL particle concentration, and LDL particle size. nih.govsochob.cldoi.orgdiabetesjournals.org
Data illustrating the percentage change in lipid parameters (Triglycerides, HDL-C, LDL-C) from baseline after this compound treatment, potentially compared to placebo or other antidiabetic drugs, could be presented in a table.
Fasting Insulin and C-peptide Levels
This compound's mechanism of action involves improving insulin sensitivity rather than directly stimulating insulin secretion. drugbank.compatsnap.com As insulin resistance decreases, the body requires less insulin to maintain glucose homeostasis. Consequently, treatment with this compound can lead to reductions in fasting serum insulin and C-peptide levels. jst.go.jpnih.govmedscape.comtohoku.ac.jp
Studies have reported significant decreases in fasting serum insulin and C-peptide levels after this compound administration in patients with type 2 diabetes. jst.go.jpnih.govmedscape.comtohoku.ac.jp For example, one study observed a decrease in fasting serum insulin levels from 83±36 pmol/liter to 66±29 pmol/liter and fasting C-peptide levels from 0.62±0.21 nmol/liter to 0.58±0.25 nmol/liter. jst.go.jptohoku.ac.jp Another study reported significant reductions in fasting C-peptide (-0.076+/-0.022 nmol/l) and fasting insulin (-11.88+/-4.70 pmol/l) compared to placebo. nih.gov These reductions reflect the improved insulin sensitivity and decreased demand on pancreatic beta cells. drugbank.compatsnap.com
Clinical Research and Therapeutic Applications
Non-Diabetic Therapeutic Applications
Nonalcoholic Steatohepatitis (NASH)/Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
Effects on Liver Fibrosis and Stiffness
Clinical studies have investigated the impact of pioglitazone (B448) on liver health, particularly in the context of non-alcoholic steatohepatitis (NASH), now often referred to as metabolic dysfunction-associated steatohepatitis (MASH). Meta-analyses of randomized, placebo-controlled clinical trials (RPCTs) have evaluated the efficacy of this compound in improving liver histology. One meta-analysis indicated that this compound significantly improved liver ballooning degeneration, lobular inflammation, and steatosis in patients with nonalcoholic hepatitis. nih.gov While this meta-analysis initially found no significant improvement in fibrosis when thiazolidinediones as a class were analyzed, a separate analysis focusing solely on this compound demonstrated a statistically significant improvement in fibrosis compared to placebo. nih.gov Another meta-analysis of eight RCTs involving patients with biopsy-proven NASH found that this compound use for up to 24 months was associated with improved advanced fibrosis and fibrosis of any stage, as well as NASH resolution. nih.gov These benefits were observed even in patients without diabetes. nih.gov
Studies utilizing non-invasive methods like vibration-controlled transient elastography (VCTE), also known as Fibroscan, have also assessed the effects of this compound on liver stiffness. One multicentric study reported that prolonged this compound treatment (12 to 24 months) effectively reduced hepatic inflammation and improved VCTE parameters in a significant percentage of patients. elsevier.es Specifically, liver stiffness measurement (LSM) showed attenuation in 63% of cases, with both absolute and relative reductions observed. elsevier.es Another randomized prospective open-label controlled trial comparing this compound and tofogliflozin (B611414) in patients with type 2 diabetes and NAFLD found that this compound significantly improved MR elastography-liver stiffness measurement (MRE-LSM) over 24 weeks of treatment. nih.gov
Research findings suggest that this compound can improve liver histology, including steatosis, inflammation, and potentially fibrosis, in patients with NASH/MASH, with benefits observed in both diabetic and non-diabetic individuals. nih.govresearchgate.netdiabetesjournals.org
Polycystic Ovary Syndrome (PCOS)
This compound has been studied for its effects on polycystic ovary syndrome (PCOS), a hormonal disorder often characterized by insulin (B600854) resistance and hyperandrogenism. nih.govoup.com Clinical trials have investigated its impact on metabolic and hormonal parameters in women with PCOS.
A randomized placebo-controlled trial evaluated the effects of this compound on whole body insulin action and ovarian androgen biosynthesis in women with PCOS. nih.govoup.com Compared to placebo, this compound treatment was associated with improvements in insulin action and glucose homeostasis. nih.gov The study also reported that this compound ameliorated the hyperandrogenic ovarian response, reducing the increment of leuprolide-stimulated 17-hydroxyprogesterone (17-OHP). nih.gov Improvements in glucose disposal rate were found to correlate with reductions in 17-OHP stimulation. nih.gov
Another study comparing this compound and metformin (B114582) in women with PCOS observed that both drugs equally decreased hirsutism scores. ijbcp.com However, this compound significantly increased BMI and waist-to-hip ratio, while metformin significantly decreased them. ijbcp.com In terms of insulin resistance, this compound led to a greater decline in HOMA-IR compared to metformin in one comparative study. nih.gov this compound also showed more remarkable increases in serum SHBG levels and declines in free androgen index and LH/FSH ratio. nih.gov
Studies have also explored the effects of this compound on menstrual function in adolescents and young adults with PCOS. One open-label study reported that administration of this compound along with dietary advice and exercise resulted in significant improvements in menstrual frequency, with a high percentage of subjects experiencing regularization of cycles. cmcendovellore.org This was accompanied by a significant improvement in insulin resistance. cmcendovellore.org
Research indicates that this compound can improve insulin sensitivity, glucose homeostasis, and hormonal profiles in women with PCOS, potentially leading to improvements in menstrual regularity and hyperandrogenism symptoms. nih.govoup.comcmcendovellore.org
Cardiovascular Disease and Risk Reduction
The cardiovascular effects of this compound have been extensively studied, particularly in patients with type 2 diabetes and those with insulin resistance or pre-diabetes who are at high risk for cardiovascular events. Large-scale clinical trials, such as the PROspective this compound Clinical Trial In macroVascular Events (PROactive) study and the Insulin Resistance Intervention After Stroke (IRIS) trial, have provided significant insights into its impact on major adverse cardiovascular events (MACE), stroke, myocardial infarction, and endothelial function. nih.govahajournals.orgmedscape.orgnih.govresearchgate.nethcplive.comahajournals.orgnih.govnih.govfrancelab.com.ar
Reduction in Major Adverse Cardiovascular Events (MACE)
Clinical trials and meta-analyses have demonstrated that this compound treatment is associated with a reduced risk of MACE. The PROactive study, which enrolled patients with type 2 diabetes and evidence of macrovascular disease, evaluated the effects of this compound on various MACE composite endpoints. nih.govmedscape.orghcplive.com An analysis from PROactive showed a significant risk reduction in a prespecified MACE endpoint (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) with this compound treatment compared to placebo over approximately 3 years. nih.gov Statistically significant differences in favor of this compound were observed in several other MACE endpoints as well. nih.gov
Meta-analyses have further supported these findings. One meta-analysis including studies in patients with insulin resistance, pre-diabetes, and type 2 diabetes found that this compound therapy was associated with a lower risk of MACE in all three groups. francelab.com.arbmj.com Another meta-analysis focusing on secondary prevention of CVD in patients with established CVD reported that this compound treatment lowered the risk of recurrent MACE compared with control. uu.nl An all-encompassing meta-analysis including both diabetic and pre-diabetic populations with different CV risk confirmed a reduction in the risk of MACE with this compound. nih.gov
Here is a summary of MACE reduction findings from selected studies:
| Study/Analysis | Population | Outcome Measured | Risk Reduction (vs. Control) | Statistical Significance (P-value) |
| PROactive (Analysis) nih.gov | Type 2 Diabetes with High CV Risk | MACE (CV death, nonfatal MI, nonfatal stroke) | HR 0.82 (95% CI 0.70-0.97) | 0.0201 |
| Meta-analysis (Liao et al.) francelab.com.arbmj.com | Insulin Resistance or Pre-diabetes | MACE | RR 0.77 (95% CI 0.64-0.93) | < 0.05 |
| Meta-analysis (Liao et al.) francelab.com.arbmj.com | Type 2 Diabetes | MACE | RR 0.83 (95% CI 0.72-0.97) | < 0.05 |
| Meta-analysis (Komiyama et al.) uu.nl | Patients with Established CVD | Recurrent MACE | RR 0.74 (95% CI 0.60–0.92) | < 0.05 |
| Meta-analysis (Ryan et al.) nih.gov | Diabetic and Pre-diabetic with different CV risk (26 RCTs) | MACE | 20% reduction (0.80, 0.71–0.89) | < 0.05 |
| Systematic Review (Alshami et al.) nih.gov | Type 2 Diabetes (PROactive data) | MACE (CV mortality, MI, stroke) | HR 0.82 (95%CI 0.70-0.97) | 0.020 |
| Systematic Review (Alshami et al.) nih.gov | Patients with a history of established CVD (Zhou et al. data) | MACE | RR 0.8 (95%CI 0.7-0.9) | < 0.001 |
Stroke Prevention
Several studies have investigated the effect of this compound on stroke risk, particularly in patients with a history of stroke or transient ischemic attack (TIA). The IRIS trial specifically evaluated this compound for secondary stroke prevention in non-diabetic patients with insulin resistance who had a recent stroke or TIA. nih.govresearchgate.net The trial demonstrated that this compound was associated with a reduced risk for any stroke at 5 years compared to placebo, primarily by reducing the risk for ischemic strokes. nih.gov
A systematic review and meta-analysis of three randomized controlled trials involving patients with stroke and insulin resistance, prediabetes, or diabetes found that this compound use was associated with a lower risk of recurrent stroke. ahajournals.org This meta-analysis reported a pooled hazard ratio favoring this compound for recurrent stroke. ahajournals.org
Analysis from the PROactive study also indicated a benefit in stroke prevention in certain subgroups. A subgroup analysis of patients with a history of stroke in PROactive showed a relative reduction in the risk of another stroke with this compound. researchgate.net
Here is a summary of stroke prevention findings:
| Study/Analysis | Population | Outcome Measured | Risk Reduction (vs. Control) | Statistical Significance (P-value) |
| IRIS Trial nih.gov | Non-diabetic with Insulin Resistance and recent Stroke or TIA | Any Stroke (at 5 years) | HR 0.75 (95% CI 0.60-0.94) | 0.01 |
| IRIS Trial nih.gov | Non-diabetic with Insulin Resistance and recent Stroke or TIA | Ischemic Stroke | HR 0.72 (95% CI 0.57-0.91) | 0.005 |
| Meta-analysis (ADAS) ahajournals.org | Stroke patients with Insulin Resistance, Prediabetes, or Diabetes | Recurrent Stroke | HR 0.68 (95% CI 0.50–0.92) | 0.01 |
| PROactive (Subgroup Analysis) researchgate.net | Patients with Type 2 Diabetes and a history of Stroke | Another Stroke | 47% relative reduction | Not specified in snippet |
| Meta-analysis (Komiyama et al.) uu.nl | Patients with Established CVD | Recurrent Stroke | RR 0.81 (95% CI 0.68–0.96) | < 0.05 |
| Systematic Review (Alshami et al.) nih.gov | Type 2 Diabetes (PROactive data) | Recurrent Stroke | HR 0.53 (95%CI 0.34-0.85) | 0.009 |
| Systematic Review (Alshami et al.) nih.gov | Patients with a history of established CVD (Zhou et al. data) | Non-fatal Stroke | RR 0.8 (95%CI 0.7-1.0) | 0.018 |
| Systematic Review (Giza et al.) mdpi.com | Patients with DM | Recurrent Stroke | Significantly reduced risk | Not specified in snippet |
| Systematic Review (Giza et al.) mdpi.com | Non-diabetic patients with Insulin Resistance and history of recent stroke | Ischemic Stroke | Reduced risk | Not specified in snippet |
Myocardial Infarction Reduction
Clinical trials have also demonstrated a reduction in myocardial infarction (MI) events with this compound treatment. In the PROactive study, a subgroup analysis of patients with type 2 diabetes and previous MI showed a significant reduction in fatal and nonfatal MI with this compound compared to placebo. medscape.orghcplive.comnih.govjacc.org The study reported a 28% risk reduction in this specific endpoint. medscape.orgnih.govjacc.org
Meta-analyses have corroborated the reduction in MI risk. A meta-analysis in patients with established cardiovascular disease found that this compound reduced recurrent MI. uu.nl Another meta-analysis reported a reduction in non-fatal myocardial infarction. nih.gov
Here is a summary of myocardial infarction reduction findings:
| Study/Analysis | Population | Outcome Measured | Risk Reduction (vs. Control) | Statistical Significance (P-value) |
| PROactive (MI Subgroup Analysis) medscape.orghcplive.comnih.govjacc.org | Type 2 Diabetes with Previous MI | Fatal and Nonfatal MI | 28% risk reduction | 0.045 nih.govjacc.org |
| Meta-analysis (Komiyama et al.) uu.nl | Patients with Established CVD | Recurrent MI | RR 0.77 (95% CI 0.64–0.93) | < 0.05 |
| Meta-analysis (Ryan et al.) nih.gov | Diabetic and Pre-diabetic with different CV risk (26 RCTs) | Non-fatal Myocardial Infarction | 20% reduction (0.80, 0.64–0.95) | < 0.05 |
| Systematic Review (Alshami et al.) nih.gov | Type 2 Diabetes (PROactive data) | Recurrent MI | HR 0.72 (95%CI 0.52-0.99) | 0.0453 |
| Systematic Review (Alshami et al.) nih.gov | Patients with a history of established CVD (Zhou et al. data) | Non-fatal MI | 22% reduction (RR 0.8, 95%CI 0.6-1.0) | 0.023 |
Endothelial Function Improvement
This compound has been shown to improve endothelial function, a key factor in cardiovascular health. Studies have investigated this effect in both diabetic and non-diabetic individuals with cardiovascular risk factors or established cardiovascular disease.
A randomized, crossover, placebo-controlled, double-blind trial in male type 2 diabetic patients found that short-term this compound treatment ameliorated endothelial dysfunction in conduit arteries, irrespective of significant beneficial changes in metabolic parameters. nih.gov The study used shear stress-induced flow-mediated dilation (FMD) of the brachial artery as an outcome parameter, reporting a significant increase in FMD with this compound treatment compared to placebo. nih.gov
Another study in non-diabetic patients with major cardiovascular risk factors demonstrated that this compound treatment enhanced insulin sensitivity, decreased markers of systemic inflammation, and improved endothelial vasodilator function. ahajournals.org This study suggested that this compound may have beneficial vascular properties independent of its effect on insulin sensitivity. ahajournals.org
A prospective study in non-diabetic patients with coronary artery disease showed that this compound rapidly improved endothelial function after 12 weeks of therapy, as measured by endothelium-dependent vasodilation. karger.com This improvement returned towards baseline values after withdrawal of treatment. karger.com
Research indicates that this compound can improve endothelial function in various patient populations, including those with type 2 diabetes, individuals with cardiovascular risk factors, and non-diabetic patients with coronary artery disease. ahajournals.orgnih.govkarger.comdiabetesjournals.orgopenaccessjournals.comnih.gov This improvement appears to be, at least in part, independent of its effects on glycemic control and insulin sensitivity. ahajournals.orgnih.govdiabetesjournals.orgnih.gov
Here is a summary of endothelial function improvement findings:
| Study/Analysis | Population | Outcome Measured | Key Finding | Statistical Significance (P-value) |
| Randomized Controlled Trial (Maedler et al.) nih.gov | Male Type 2 Diabetic Patients | Endothelial function (Brachial artery FMD) | Significant increase in FMD with this compound vs. placebo. nih.gov | 0.001 nih.gov |
| Randomized Controlled Trial (Hamid et al.) ahajournals.org | Nondiabetic patients with major cardiovascular risk factors | Endothelial vasodilator function | Improvement with this compound. ahajournals.org | Not specified in snippet |
| Prospective Study (Sidhu et al.) karger.com | Non-diabetic patients with Coronary Artery Disease | Endothelium-dependent vasodilation | Significant improvement after 12 weeks of this compound. karger.com | < 0.001 karger.com |
| Randomized, Double-Blind, Placebo-Controlled Study (Martens et al.) diabetesjournals.org | Subjects with Coronary Artery Disease and New-Onset Type 2 Diabetes | Endothelial dysfunction (Photoplethysmographic pulse wave analysis) | Significantly better in the this compound group. diabetesjournals.org | 0.002 diabetesjournals.org |
| Study (Ye et al.) nih.gov | First-Degree Relatives of Type 2 Diabetes Mellitus Patients with IGR | Endothelium-dependent vasodilation (EDV) | EDV was improved and blood NO level increased significantly after this compound treatment. nih.gov | < 0.05 nih.gov |
Blood Pressure Effects
Clinical and preclinical studies have investigated the effects of this compound on blood pressure. In vivo studies in fructose-fed and chow-fed rats demonstrated that this compound lowered blood pressure to an extent not solely explained by changes in insulin sensitivity. jci.orgresearchgate.net In vitro studies using aortic rings showed that this compound significantly blunted contractile responses to norepinephrine (B1679862), arginine vasopressin, and potassium chloride. jci.orgresearchgate.net This blunting effect on responses to norepinephrine was maintained even after the removal of the endothelium. jci.orgresearchgate.net Further investigation suggested that this effect might be mediated, at least in part, by the inhibition of agonist-mediated calcium uptake by vascular smooth muscle. jci.orgresearchgate.net Cultured vascular smooth muscle cells (a7r5) exhibited a brisk increase in intracellular calcium in response to arginine vasopressin, which was blocked by this compound in a dose-dependent manner. jci.orgresearchgate.net These findings indicate that this compound possesses a direct vascular effect that may contribute to its blood pressure-lowering actions. jci.orgresearchgate.net
In clinical settings, this compound has been associated with reductions in both systolic and diastolic blood pressure in patients with type 2 diabetes. diabetesjournals.orgmedscape.com A large, open-label, multi-center observational trial involving 3,140 hypertensive patients with type 2 diabetes treated with this compound (30 mg/day) for 16 weeks showed beneficial effects on hypertension. eurekalert.orgnewswise.com Patients with Stage I hypertension (140-159/90-99 mmHg) experienced a mean decrease of 6.9/3.1 mmHg from baseline, while those with Stage II hypertension (>160/>100 mmHg) showed a decrease of 18.7/8.3 mmHg. eurekalert.org Another study in patients with type 2 diabetes and difficult-to-control hypertension (ambulatory BP monitoring ≥125/75 mmHg) receiving this compound (30-45 mg) for 20 weeks as add-on therapy demonstrated significant reductions in 24-hour ambulatory blood pressure. researchgate.netnih.gov Systolic blood pressure decreased from 144±13 to 136±16 mmHg, and diastolic blood pressure decreased from 79±9 to 76±10 mmHg (P=.001). researchgate.netnih.gov These results suggest that this compound may be a therapeutic option for diabetic patients with elevated blood pressure despite treatment with multiple antihypertensive drugs. researchgate.netnih.gov
The blood pressure lowering effects of this compound may be attributed to multiple mechanisms, including improved insulin sensitivity, modulation of vascular function, and reduction of oxidative stress. medscape.comahajournals.org Studies in obese, hypertensive rats indicated that this compound treatment prevented the development of hypertension and renal oxidative stress by reducing free-radical production and increasing nitric oxide production/availability. ahajournals.org This was potentially achieved through the upregulation of renal eNOS and nNOS and the downregulation of NAD(P)H oxidase subunits. ahajournals.org
Potential in Neurological Disorders, specifically Alzheimer's Disease
This compound has been investigated for its potential therapeutic role in neurological disorders, particularly Alzheimer's disease (AD), due to the overlap of metabolic disease and AD risk factors and the involvement of PPARγ in neuroinflammatory processes. alzdiscovery.orgalzforum.org
Preclinical Evidence of Efficacy
Preclinical studies in animal models have explored the efficacy of this compound in addressing key pathological features of AD, such as amyloid-beta (Aβ) accumulation and tau phosphorylation. This compound, as a PPARγ agonist, has been shown to decrease amyloid-beta formation and plaque deposition in cell and animal models. alzdiscovery.org It is thought to regulate BACE1-mediated production of Aβ peptides and increase the clearance of amyloid beta peptides. nih.govresearchgate.net PPARγ and its targets can downregulate the expression and activation of BACE1, an enzyme involved in Aβ processing. alzdiscovery.orgnih.govresearchgate.net Additionally, this compound has been shown to decrease tau hyperphosphorylation, oligomerization, and mislocalization in both cell and animal models of tauopathy. alzdiscovery.orgnih.gov These effects were blocked by a PPARγ-specific antagonist, confirming their dependence on the PPARγ receptor. nih.gov
Studies in APP/PS1 mice demonstrated that this compound treatment promoted the clearance of both soluble and fibrillar amyloid species. jneurosci.org This was linked to the induction of LXR target genes, including APOE and ABCA1, which facilitate the proteolytic clearance of soluble Aβ. jneurosci.org A brief treatment with this compound in APP/PS1 mice was shown to reverse pathological and behavioral phenotypes. jneurosci.org
However, some preclinical studies have reported no effect or even detrimental effects of this compound on the brain, with Aβ pathology progressing in certain amyloid mouse models despite improved cerebral blood flow, and no changes observed in memory and cognition. mdpi.com Late treatment initiation in these studies has been considered as a potential factor. mdpi.com
Modulation of APOE Expression
The apolipoprotein E (APOE) gene is a significant genetic risk factor for sporadic late-onset AD. alzdiscovery.orgplos.org APOE is a target of the PPARγ gene, but the effect of PPARγ activation on APOE expression has shown mixed results, potentially due to dose differences. alzdiscovery.orgnih.gov this compound has been reported to increase APOE expression in macrophages and in the brain in some studies. nih.gov Conversely, other research indicated that low concentrations of this compound suppressed the expression of APOE. nih.gov High concentrations of other PPARγ agonists have been shown to elicit an increase in APOE expression. nih.gov These contrasting results may be related to the specific drug concentrations used, as bi-phasic dose-effect curves for PPARγ have been reported. nih.gov
Studies using "humanized" APOE mice (lacking mouse APOE and carrying human APOEε3 or ε4 transgenes) investigated the effect of this compound on tau phosphorylation in the context of diet-induced insulin resistance. plos.orgnih.gov this compound treatment led to a significant reduction in tau phosphorylation at a specific epitope (Ser202/Thr205) in APOEε3 animals only. plos.orgnih.gov An increase in tau phosphorylation at the same epitope was observed in this compound-treated APOEε4 animals. plos.orgnih.gov These findings suggest that this compound may have differential effects based on APOE status, which could be important for future AD research. alzdiscovery.orgplos.org
Anti-inflammatory Effects in Systemic Conditions (e.g., Sepsis)
This compound exhibits anti-inflammatory properties that have been explored in systemic inflammatory conditions such as sepsis. As a PPARγ agonist, this compound contributes to the modulation of inflammation. encyclopedia.pub Studies in mouse models of polymicrobial sepsis induced by cecal ligation and puncture (CLP) have shown that this compound treatment can decrease inflammation and improve outcomes. encyclopedia.pubnih.gov
In septic mice, this compound treatment decreased pro-inflammatory plasma cytokines, reduced neutrophil infiltration, and attenuated lung injury. nih.gov Mechanistically, these effects were associated with the inhibition of NF-κB activity in the lung. nih.gov this compound treatment improved plasma glucose and adiponectin levels and decreased pro-inflammatory cytokines. nih.gov Increased lung IκBα protein expression, corresponding with a decrease in nuclear factor kappa-B (NF-κB) activity, was observed in this compound-treated mice. nih.gov
This compound has been shown to inhibit proinflammatory molecules such as IL-6, TNF-α, IL-1β, and IL-12, and enhance bacterial elimination in the liver by increasing phagocytic and bactericidal activities. encyclopedia.pubnih.gov Studies using this compound nanoliposomes in sepsis models also demonstrated attenuation of the inflammatory response and apoptosis in sepsis-induced acute lung injury by regulating the PPARγ/NF-κB pathway. ingentaconnect.com
Research in CLP-induced sepsis mice indicated that this compound improved sepsis-induced organ injury with anti-inflammatory effects on visceral adipose tissue. jst.go.jp this compound treatment reduced IL-6 and TNF-α levels in cultured adipocytes stimulated by peritoneal fluid from CLP animals, suggesting a direct inhibitory effect on macrophages and adipocytes. jst.go.jp
A human cohort study involving type 2 diabetic patients suggested a potential protective effect of chronic this compound use in reducing sepsis mortality. encyclopedia.pub Chronic users (at least 4 weeks of use within 3 months) showed a significantly reduced adjusted odds ratio for sepsis mortality compared to non-users. encyclopedia.pub
Adverse Effects and Safety Considerations: Mechanisms and Research Findings
Bone Fracture Risk
The use of pioglitazone (B448) has been associated with an increased risk of bone fractures. dergipark.org.trfrontiersin.org This increased risk has been attributed to several potential mechanisms, including increased adipocyte activity in the bone marrow, decreased osteoblastic activity, and increased bone resorption. dergipark.org.tr Some research suggests that the activation of PPARγ by thiazolidinediones may promote the differentiation of mesenchymal stem cells into adipocytes at the expense of osteoblasts, potentially hindering bone formation and contributing to bone loss. dergipark.org.troup.com
Increased Incidence in Women and Long-Term Users
Studies have consistently indicated a higher incidence of fractures, particularly non-vertebral fractures, in women treated with this compound. dergipark.org.trfrontiersin.orgnih.govscispace.com This increased risk appears to be more pronounced in postmenopausal women. dergipark.org.troup.com Long-term use of this compound has also been linked to an increased risk of fractures. dergipark.org.trscispace.com Meta-analyses of clinical trials and observational studies have reported a significantly increased risk of fractures in women using thiazolidinediones, including this compound, compared to control groups or those using other glucose-lowering agents. nih.govscispace.com For instance, one meta-analysis found that thiazolidinedione use was associated with a 2.23-fold increased risk of fractures specifically in women. nih.gov
Impact on Bone Mineral Density (BMD)
Research suggests that this compound use can lead to a decrease in bone mineral density (BMD). dergipark.org.treurekaselect.com Studies have shown significant reductions in BMD at various sites, including the lumbar spine and total hip, in patients treated with this compound compared to placebo. frontiersin.orgeurekaselect.com For example, a meta-analysis of randomized controlled trials found that this compound therapy significantly reduced BMD of the whole body, lumbar spine, and total hip. eurekaselect.com Another study observed a significant increase in bone marrow fat content at the femoral neck accompanied by a decrease in total hip BMD in this compound users, with the change in bone marrow fat being predominantly observed in female participants. nih.gov
Here is a table summarizing BMD changes observed in some studies:
| Study Type | Patient Group | This compound Effect on BMD | Reference |
| Meta-analysis | All subjects | Significant reduction in whole body, lumbar spine, total hip BMD | eurekaselect.com |
| Meta-analysis | Lumbar spine | SMD -0.18 (significant reduction) | frontiersin.org |
| Meta-analysis | Hip | SMD -0.53 (significant reduction) | frontiersin.org |
| RCT | Obese volunteers with metabolic syndrome | Significant decrease in total hip BMD (-1.4%) compared to placebo (+0.8%) | nih.gov |
Renal Calcium Excretion Alterations
Studies have investigated the effects of this compound on renal calcium handling. Research indicates that this compound can increase urinary calcium excretion. nih.govresearchgate.net A study found that this compound induced, on average, a 45% increase in urinary calcium excretion and that the fractional excretion of calcium also rose, suggesting an effect independent of glomerular filtration rate. nih.govresearchgate.net This increased calcium excretion may be due to an inhibitory effect of this compound on the tubular reabsorption of calcium and a decrease in parathyroid hormone (PTH) levels. nih.govresearchgate.net These alterations in renal calcium excretion could potentially contribute to the increased fracture risk associated with this compound treatment. nih.gov
Fluid Retention and Edema
Fluid retention and edema are common adverse effects associated with this compound use. researchgate.netnih.gov The incidence of fluid retention can range from 7% with monotherapy to as high as 15% when this compound is used in combination with insulin (B600854). nih.gov The exact mechanisms underlying thiazolidinedione-induced fluid retention are not fully elucidated but are believed to involve increased tubular sodium and water reabsorption in the kidney and increased vascular endothelial permeability. researchgate.netnih.govnih.govresearchgate.netsci-hub.se
Several mechanisms have been proposed for the increased renal sodium reabsorption. Some studies suggest that PPARγ agonists stimulate sodium reabsorption in the collecting duct by activating the epithelial sodium channel (ENaC), potentially directly or through serum and glucocorticoid-regulated kinase-1 (SGK-1). nih.gov However, other studies have not confirmed this mechanism and some even report ENaC suppression. nih.gov Alternative mechanisms in the collecting duct might include the stimulation of non-ENaC sodium channels or the inhibition of chloride secretion. nih.govresearchgate.net Additionally, this compound may enhance sodium reabsorption in the proximal tubule by stimulating the expression and activity of apical Na+/H+ exchanger-3, basolateral Na+-HCO3− cotransporter, and Na+,K+-ATPase. nih.gov These effects are potentially mediated by PPARγ-induced nongenomic transactivation of the epidermal growth factor receptor and downstream extracellular signal-regulated kinases (ERK). nih.gov Increased vascular permeability, particularly in adipose tissues, mediated by factors like PKCß, VEGF, and NO, may also contribute to edema formation. nih.govresearchgate.net
Risk of Congestive Heart Failure
Fluid retention induced by this compound can precipitate or exacerbate congestive heart failure (CHF) in susceptible patients. researchgate.netnih.govnih.gov This is a serious adverse effect associated with thiazolidinedione use. nih.govnih.govnih.gov Studies have consistently shown an increased risk of hospitalization for heart failure with this compound, particularly in patients with pre-existing cardiovascular disease. nih.gov While some studies initially suggested a lower risk of cardiovascular events with this compound compared to rosiglitazone, the risk of heart failure remains a significant concern. bmj.com Meta-analyses and observational studies have reported an increased incidence of heart failure hospitalization in patients treated with this compound. nih.gov For instance, a meta-analysis found that this compound increased the risk of hospitalization due to heart failure by 33% among patients with a history of known cardiovascular disease. nih.gov The mechanism is likely linked to the increased plasma volume resulting from renal sodium reabsorption and increased vascular endothelial permeability, which can overload the cardiovascular system. researchgate.netnih.govsci-hub.se
Bladder Cancer Risk: Research and Regulatory Actions
However, other recent studies have shown conflicting data regarding this association, with some suggesting no increased risk or an attenuated risk after stopping treatment. researchgate.net The biological mechanism for a potential link between this compound and bladder cancer is not fully clear, but some hypotheses involve the drug's dual PPARα/γ activity, which in rat models has been shown to increase the expression of carcinogenic biomarkers in the bladder, unlike selective PPARγ activation. bmj.com
Regulatory agencies have reviewed the available data on this compound and bladder cancer risk. The European Medicines Agency (EMA) concluded that there is a small increased risk of bladder cancer with this compound, particularly in patients treated for the longest durations and with the highest cumulative doses. europa.eu They recommended that the small increased risk could be reduced by appropriate patient selection and exclusion, advising against its use in patients with current or a history of bladder cancer or with uninvestigated macroscopic hematuria. europa.eu Risk factors for bladder cancer should be assessed before initiating treatment, and the balance of benefits and risks should be carefully considered, especially in the elderly. europa.eu Treatment should be reviewed periodically to ensure continued benefit. europa.eu Some countries, like France and Germany, temporarily withdrew this compound from the market based on concerns about the increased incidence of bladder cancer. mdpi.com The US Food and Drug Administration (FDA) has also issued safety announcements and advises against the use of this compound in patients with active bladder cancer, recommending careful consideration of risks and benefits in those with a prior history. researchgate.net
Here is a table summarizing some findings on bladder cancer risk:
| Study Type | Population | Key Finding | Reference |
| Population-based cohort | Diabetic patients | Overall 63% increased risk; duration- and dose-response observed | bmj.com |
| Cohort study | Diabetic patients in France | Significantly increased risk with high cumulative doses and long duration | nih.gov |
| Meta-analysis of RCTs | Patients taking this compound vs controls | Small increased risk observed (0.15% vs 0.07% in one analysis) | europa.eu |
Preclinical Carcinogenicity Studies
Preclinical studies have investigated the carcinogenic potential of this compound. In a two-year carcinogenicity study conducted in male and female rats, drug-induced tumors were observed in the urinary bladder of male rats at doses approximately equal to the maximum recommended human oral dose based on body surface area (mg/m²). hres.camedcentral.com Benign and/or malignant transitional cell neoplasms were noted in male rats at doses of 4 mg/kg/day and above. hres.ca No drug-induced tumors were observed in any other organ in rats. hres.cabmj.com In a two-year study in mice, no drug-induced tumors were observed in any organ at oral doses up to 100 mg/kg/day. hres.ca
Epidemiological and Observational Study Findings
Epidemiological and observational studies in humans have explored the association between this compound use and the risk of various cancers, particularly bladder cancer. A meta-analysis of controlled clinical trials reported bladder cancer more frequently in patients receiving this compound (0.15%) compared to control groups (0.07%). hres.cahres.ca Another meta-analysis found a slight but significant increased risk of bladder cancer among ever-users of this compound versus never-users in observational studies, which appeared to be both time- and dose-dependent. researchgate.netnih.gov An interim report of a 10-year observational cohort study found a non-significant increase in the risk for bladder cancer in subjects ever exposed to this compound, with an increased risk reaching statistical significance after more than 24 months of use. hres.caopenaccessjournals.com This suggested that taking this compound longer than 12 months increased the relative risk of developing bladder cancer. hres.ca However, some recent studies and meta-analyses have not found a significant association between this compound use and an increased risk of bladder cancer, particularly after excluding cases diagnosed within the first year of exposure or in analyses with longer follow-up. nih.govscispace.commedsci.org
Regarding other cancers, a meta-analysis of controlled trials, cohort studies, and case reports suggested that thiazolidinedione use might be associated with a decreased risk of colorectal, lung, and breast cancers compared to patients who had never received these drugs. openaccessjournals.com Conversely, a trend toward an increased risk of melanoma and lymphoma, as well as a tendency toward a decreased risk of renal cancer, was observed in another cohort study. openaccessjournals.com A nested case-control study found no association between this compound use and the risk of prostate cancer. bmj.com
Molecular Mechanisms in Cancer Pathways (e.g., PPAR signaling, Wnt signaling, Pathways in Cancer)
This compound is a potent and highly selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). mims.comguidetopharmacology.org PPARγ is a nuclear receptor that modulates the transcription of genes involved in glucose and lipid metabolism. wikipedia.org PPARγ agonists, including this compound, have been shown to influence cellular differentiation, proliferation, and apoptosis. aacrjournals.org
The role of PPARγ in cancer pathways is complex and appears to be context-dependent, varying by cancer type and stage. PPARγ can influence the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. nih.govfrontiersin.org Studies suggest that PPARγ agonists can inhibit Wnt signaling by targeting phosphorylated β-catenin for proteasomal degradation. aacrjournals.orgfrontiersin.org PPARγ activation has also been linked to the inhibition of the PI3K-Akt signaling pathway, which plays a crucial role in cell growth and survival. jcancer.org
In some cancer cells, PPARγ agonists have been shown to inhibit proliferation and induce apoptosis through various mechanisms, including the inhibition of phosphatidylinositol 3-kinase/Akt signaling, retinoblastoma protein dephosphorylation, decreased cyclin D1 and Bcl-xl/Bcl-2 expression, and up-regulation of p21 and p27. aacrjournals.org PPARγ agonists may also enhance sensitivity to tumor necrosis factor–related apoptosis-inducing ligand (TRAIL)–induced cell death. aacrjournals.org
However, the expression and function of PPARγ in some cancers, such as bladder cancer, appear controversial. jcancer.org While some studies suggest that PPARγ agonists might have antitumor activity, concerns exist regarding their potential role in promoting certain cancers, as observed in preclinical studies in rats. jcancer.org
Weight Gain
Weight gain is a commonly reported adverse effect of this compound treatment. nih.gov Studies have consistently demonstrated an increase in body weight and body mass index with this compound use. nih.govscispace.com In clinical trials, the increase in mean body weight can be significant. diabetesjournals.org
Adipose Tissue Remodeling Contributions
One of the proposed mechanisms for this compound-induced weight gain is its effect on adipose tissue. This compound, as a PPARγ agonist, promotes the differentiation of preadipocytes into mature adipocytes, leading to an increase in adipose tissue mass. nih.govdiabetesjournals.orgoup.com This effect is accompanied by the regulation of gene expression in adipose tissue, coordinating lipid metabolism. diabetesjournals.org
Animal studies have shown that this compound increases body weight primarily due to increases in fat pad mass and alterations in adipocyte size and number. diabetesjournals.org This increase in adiposity can be depot-specific, with differential responsiveness observed in various fat pads. diabetesjournals.orgnih.gov
Hepatic Effects and Liver Enzyme Changes
While thiazolidinediones were initially associated with concerns about hepatotoxicity due to the experience with troglitazone, this compound appears to have a more favorable hepatic safety profile. uliege.be
In controlled clinical trials, the incidence of elevated liver enzymes (specifically alanine (B10760859) aminotransferase, ALT) greater than three times the upper limit of normal was similar with this compound treatment compared to placebo or other comparator groups like metformin (B114582) or sulfonylureas. uliege.beeuropa.eu Mean levels of liver enzymes have been reported to decrease with this compound treatment in some studies. europa.eujbums.orgnih.gov
This compound's effect on liver enzymes may be related to its ability to improve insulin sensitivity and reduce hepatic steatosis in patients with non-alcoholic fatty liver disease (NAFLD). jbums.orgnih.govmdpi.com Studies have suggested that this compound can improve biochemical parameters and reduce fat content in the liver. jbums.org Possible mechanisms include the improvement of insulin sensitivity and anti-inflammatory effects, which can mitigate hepatocyte injury. nih.gov
However, rare cases of elevated liver enzymes and hepatocellular dysfunction have been reported in post-marketing surveillance. europa.eu Although fatal outcomes have been reported in very rare instances, a causal relationship has not been definitively established. europa.eu Monitoring of liver function tests is generally recommended before initiating and during this compound therapy. medcentral.com
Preclinical Research and Animal Models
Studies on Insulin (B600854) Resistance and Glucose Metabolism
Pioglitazone's primary known function is to improve insulin sensitivity. In animal models of diabetes and insulin resistance, it has been shown to enhance glucose uptake and utilization. For instance, in alloxan-induced diabetic dogs, a 10-day oral treatment with This compound (B448) was found to enhance hepatic glucose uptake during portal glucose loading. nih.gov Specifically, the net hepatic glucose uptake was significantly higher in the this compound-treated group compared to the control group. nih.gov Furthermore, studies in 3T3-F442A cells, a preadipocyte cell line, demonstrated that this compound treatment led to a marked increase in the capacity for glucose uptake. nih.gov This was associated with a time-dependent increase in the abundance of messenger RNA transcripts for GLUT1 and GLUT4 glucose transporters. nih.gov The mechanism for this was found to be mainly the stabilization of these transporter messenger RNA transcripts. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Alloxan-induced diabetic dogs | Enhanced hepatic glucose uptake during portal glucose loading. Net hepatic glucose uptake was 6.5 +/- 0.6 micromol x kg(-1) x min(-1) in the this compound group versus -0.4 +/- 0.6 micromol x kg(-1) x min(-1) in the control group. | nih.gov |
| 3T3-F442A preadipocyte cells | Increased capacity for glucose uptake and a 5-fold increase in GLUT1 and GLUT4 mRNA transcripts. | nih.gov |
Investigations into Cardiovascular Effects
The cardiovascular effects of this compound have been explored in various animal models of cardiovascular disease. In a diabetic ApoE knockout mouse model of atherosclerosis, administration of this compound for 12 weeks significantly reduced the atherosclerotic plaque area and the number of complicated plaques. nih.govnih.gov This protective effect was associated with the inhibition of Receptor for Advanced Glycation End-product (RAGE) signaling in a PPAR-γ-dependent manner. nih.govnih.gov Another study using an adenine-induced rat model of chronic kidney disease (CKD) investigated the effect of this compound on bioprosthetic cardiovascular graft degeneration. frontiersin.orgresearchgate.net The results showed that this compound treatment significantly reduced CKD-induced calcification of both the aortic and valvular segments of the grafts and decreased intima hyperplasia. frontiersin.orgresearchgate.net Furthermore, in a study with atherosclerotic rabbits, this compound's anti-inflammatory effects on atheroma were quantified using noninvasive imaging techniques, which showed a stabilization of inflammation in the treated group compared to progression in the control group. cornell.edu
| Animal Model | Key Findings | Reference |
|---|---|---|
| Diabetic ApoE-/- mice | Reduced atherosclerotic plaque area and number of complicated plaques. | nih.govnih.gov |
| Adenine-induced CKD rats with bioprosthetic grafts | Reduced calcification of aortic and valvular segments by 44% and 53% respectively, and reduced intima hyperplasia by 60%. | frontiersin.orgresearchgate.net |
| Atherosclerotic rabbits | Stabilized inflammation in atheromas as measured by 18F-FDG-PET/CT. | cornell.edu |
Cancer Research in Animal Models
Preclinical studies have also investigated the potential of this compound in oncology. In a study using male Wistar rats inoculated with Walker 256 tumor cells, this compound treatment was associated with an increased survival average of 27.3% and enhanced body mass preservation compared to the control group. plos.org The treatment also led to a reduction in the final tumor mass. plos.org The study suggested a possible anti-cachectic effect of this compound. plos.org
Neurodegenerative Disease Models
The neuroprotective properties of this compound have been assessed in several animal models of neurodegenerative diseases. In a mouse model of Parkinson's disease (Cox10/DAT-cre mice), chronic treatment with this compound was found to ameliorate motor deficits. researcher.lifenih.govnih.gov While it did not improve mitochondrial function or the number of dopaminergic neurons, it did decrease neuroinflammation in the midbrain and striatum. researcher.lifenih.govnih.gov In the context of Alzheimer's disease, studies in the APP/PS1 transgenic mouse model showed that a two-week combined treatment with leptin and this compound resulted in a reduction of spatial memory deficits and brain β-amyloid levels. nih.gov Another study using the 3xTg-AD mouse model of Alzheimer's disease demonstrated that four months of this compound treatment improved learning, reduced hippocampal amyloid-β and tau deposits, and enhanced synaptic plasticity. nih.gov However, a long-term study in P301S mice, a tauopathy model, found no significant effect of this compound on microglial activation or tau pathology. mdpi.com In a mouse model of amyotrophic lateral sclerosis (SOD1-G93A transgenic mice), oral this compound treatment improved muscle strength, delayed disease onset, and significantly prolonged survival, which was associated with complete neuroprotection of motor neurons in the spinal cord at day 90. nih.gov
| Animal Model | Disease Modeled | Key Findings | Reference |
|---|---|---|---|
| Cox10/DAT-cre mice | Parkinson's Disease | Ameliorated motor phenotype and reduced neuroinflammation. | researcher.lifenih.govnih.gov |
| APP/PS1 transgenic mice | Alzheimer's Disease | Reduced spatial memory deficits and brain β-amyloid levels (in combination with leptin). | nih.gov |
| 3xTg-AD mice | Alzheimer's Disease | Improved learning, reduced hippocampal amyloid-β and tau deposits. | nih.gov |
| P301S mice | Tauopathy | No significant effect on microglial activation or tau pathology. | mdpi.com |
| SOD1-G93A transgenic mice | Amyotrophic Lateral Sclerosis | Improved muscle strength, delayed disease onset, and prolonged survival. | nih.gov |
Kidney Disease Models
This compound's effects on kidney disease have been investigated in various animal models. In a rat model of type 2 diabetes mellitus, low doses of this compound for 4-5 months ameliorated renal fibrosis and preserved renal function, independently of glycemic control. nih.gov This was associated with a reduction in blood pressure, proteinuria, and markers of oxidative stress and inflammation. nih.gov In Otsuka-Long-Evans-Tokushima Fatty (OLETF) rats, a model of type 2 diabetic nephropathy, this compound treatment improved insulin sensitivity and reduced kidney weight. oup.com It also attenuated the progression of diabetic nephropathy through an anti-inflammatory mechanism. oup.com A study in a mouse model of polycystic kidney disease (PC-Pkd1-KO mice) found that while this compound did not alter renal function, cell proliferation, apoptosis, or cyst formation, it did increase survival and reduce blood pressure. karger.comnih.gov In a Wistar rat model of adenine-induced chronic kidney disease, prophylactic treatment with this compound restored renal function and attenuated inflammation and fibrosis. spandidos-publications.com
| Animal Model | Disease Modeled | Key Findings | Reference |
|---|---|---|---|
| Zucker fa/fa and ZDF fa/fa rats | Type 2 Diabetic Nephropathy | Ameliorated renal fibrosis and preserved renal function. | nih.gov |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | Type 2 Diabetic Nephropathy | Improved insulin sensitivity and attenuated renal inflammation. | oup.com |
| PC-Pkd1-KO mice | Polycystic Kidney Disease | Increased survival and reduced blood pressure. | karger.comnih.gov |
| Adenine-induced Wistar rats | Chronic Kidney Disease | Restored renal function and attenuated inflammation and fibrosis (prophylactic treatment). | spandidos-publications.com |
Breast Cancer Xenograft Models for Fatigue
The potential of this compound to ameliorate cancer-related fatigue has been explored in preclinical models. A study utilizing breast cancer patient-derived orthotopic xenograft (BC-PDOX) mice implanted with HER2/neu overexpressing tumors investigated the efficacy of a four-week this compound treatment. nih.govmdpi.combiorxiv.orgnih.gov The results indicated that this compound was associated with a significant decrease in metabolic rate and an upregulation of mitochondrial bioenergetic pathways in skeletal muscle. nih.govmdpi.combiorxiv.orgnih.gov Furthermore, skeletal muscle metabolomic and lipidomic profiles, which were dysregulated by the presence of the breast cancer xenografts, were partially restored in the this compound-treated mice. nih.govmdpi.combiorxiv.orgnih.gov Despite these molecular improvements, the study found that isolated muscle function was not affected by the this compound treatment. nih.govmdpi.combiorxiv.orgnih.gov
Clinical Trial Design and Methodologies in Pioglitazone Research
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy of interventions due to their ability to minimize bias through random assignment of participants to treatment or control groups. Several key RCTs have investigated pioglitazone (B448). For instance, a multicenter, randomized, double-blind, placebo-controlled phase 3 study was conducted in Korea to evaluate this compound as an add-on therapy in patients with type 2 diabetes inadequately controlled with dapagliflozin (B1669812) and metformin (B114582). This study utilized a statistical superiority design to demonstrate the effectiveness of this compound in reducing HbA1c levels. e-dmj.org Another double-blind, randomized, placebo-controlled trial investigated the skeletal effects of this compound in patients with type 2 diabetes, specifically examining changes in bone marrow fat. nih.gov The IRIS trial is another significant RCT that evaluated this compound's effect on cardiovascular outcomes in non-diabetic patients with insulin (B600854) resistance and a history of stroke or transient ischemic attack (TIA). ahajournals.orgnih.gov
PROactive Study Analysis and Subgroup Findings
The PROspective this compound Clinical Trial In macroVascular Events (PROactive) was a large-scale, randomized, double-blind outcome study designed to assess the effect of this compound on secondary prevention of macrovascular events in patients with type 2 diabetes and a history of macrovascular disease. diabetesjournals.orgnih.gov Patients were randomized to receive this compound or placebo in addition to their existing therapy. diabetesjournals.org The primary endpoint was the time to the occurrence of a new macrovascular event or death. diabetesjournals.orgnih.gov The study enrolled 5238 patients from 19 countries with a mean age of 61.8 years and a mean duration of type 2 diabetes of 9.5 years. nih.gov
While the primary composite endpoint in the main PROactive study did not reach statistical significance, prespecified and post hoc subgroup analyses provided valuable insights. uliege.benih.gov A subgroup analysis of patients with a previous myocardial infarction (MI) showed a significant reduction in fatal and nonfatal MI in the this compound group compared with placebo. uliege.bemedscape.org Specifically, there was a 28% risk reduction in fatal and nonfatal MI (P = 0.045) and a 37% risk reduction in acute coronary syndrome (ACS) (P = 0.035) in this subgroup. uliege.be Another subgroup analysis evaluated the risk of stroke in patients with and without prior stroke. uliege.benih.gov In patients with previous stroke, this compound significantly reduced fatal or nonfatal stroke by 47% (HR = 0.53; 95% CI 0.34-0.85; p = 0.0085). uliege.benih.govnih.gov However, no significant treatment effect was observed for a first stroke in patients without prior stroke. uliege.benih.govahajournals.org
Subgroup analysis in PROactive also suggested that the benefit of this compound on the composite of all-cause mortality, nonfatal MI, or stroke was observed in patients not receiving a statin at baseline, but not in those receiving statins. uliege.be
Insulin Resistance Intervention after Stroke (IRIS) Trial
The Insulin Resistance Intervention after Stroke (IRIS) trial was a multicenter, double-blind, parallel-group, randomized, controlled trial involving 3895 non-diabetic subjects with recent stroke or TIA and insulin resistance, defined as a Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) score >3.0. ahajournals.orgnih.govwikijournalclub.orgdiabetesjournals.org The trial aimed to determine if treatment with this compound would reduce the risk for stroke and MI. ahajournals.orgnih.govwikijournalclub.orgdiabetesjournals.org Participants were randomized to receive this compound or placebo within 6 months of a qualifying ischemic stroke or TIA and were followed for a median of 4.8 years. ahajournals.orgdiabetesjournals.orgahajournals.orgoup.com
The primary outcome of the IRIS trial was the time to the first occurrence of a composite of fatal or nonfatal stroke or fatal or nonfatal myocardial infarction. nih.gov A prespecified secondary outcome was the prevention of diabetes. wikijournalclub.orgdiabetesjournals.org
After 5 years, this compound-treated patients showed a 24% reduction in cardiovascular outcomes compared to placebo. ahajournals.org This reduction was primarily in ischemic stroke. ahajournals.org this compound also reduced the risk of developing diabetes by 52% in this non-diabetic population. wikijournalclub.orgdiabetesjournals.org The absolute risk reduction for subsequent ischemic events was 2.8%, and for progression to diabetes was 3.9%. wikijournalclub.org this compound was associated with a reduced risk for any stroke at 5 years (8.0% in the this compound group vs. 10.7% for the placebo group; hazard ratio [HR], 0.75; 95% confidence interval [CI], 0.60–0.94; log-rank P=0.01). ahajournals.org this compound reduced the risk for ischemic strokes (HR, 0.72; 95% CI, 0.57–0.91; P=0.005) but had no effect on the risk for hemorrhagic events. ahajournals.org
The IRIS trial demonstrated that this compound was effective for secondary prevention of ischemic stroke in non-diabetic patients with insulin resistance. ahajournals.org It was also the first medication shown to prevent both progression to diabetes and major cardiovascular events as prespecified outcomes in a single trial. diabetesjournals.org
Here is a summary of key findings from the IRIS trial:
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Stroke or Myocardial Infarction (Composite) | Reduced by 24% | 0.76 (0.62–0.93) | 0.007 | |
| Development of Diabetes | Reduced by 52% | 0.48 (0.33–0.69) | <0.0001 | |
| Any Stroke (at 5 years) | 8.0% | 10.7% | 0.75 (0.60–0.94) | 0.01 |
| Ischemic Stroke | Reduced | 0.72 (0.57–0.91) | 0.005 | |
| Hemorrhagic Stroke | No effect | 1.00 (0.50–2.00) | 1.00 |
Systematic Reviews and Meta-Analyses
Systematic reviews and meta-analyses synthesize findings from multiple studies to provide a more comprehensive understanding of an intervention's effects. Several systematic reviews and meta-analyses have examined the effects of this compound.
A systematic review and meta-analysis of randomized controlled trials evaluated the effect of adding this compound to insulin-containing regimens in patients with type 2 diabetes. plos.org This analysis included eight trials with a total of 3092 patients. plos.org The results showed that adding this compound significantly reduced HbA1c levels by a mean of 0.58% compared to insulin regimens alone. plos.org
Another systematic review and meta-analysis of randomized controlled trials investigated the association between this compound and the risk of major adverse cardiovascular events (MACE) in people with insulin resistance, pre-diabetes, and type 2 diabetes. nih.govbmj.com This analysis included nine trials with 12,026 participants. nih.govbmj.com this compound therapy was associated with a lower risk of MACE in patients with pre-diabetes or insulin resistance (Relative Risk [RR] 0.77, 95% CI 0.64 to 0.93) and in patients with diabetes (RR 0.83, 95% CI 0.72 to 0.97). nih.govbmj.com
A systematic review and meta-analysis focusing on fracture outcomes in clinical trials up to March 2024 included 78 trials. researchgate.net This meta-analysis revealed an association between this compound and a significant increase in fracture risk (RR 1.21; 95% CI 1.01–1.45; P = 0.04). researchgate.net This included an increased risk of non-serious (RR 1.25; 95% CI 1.03–1.51; P = 0.02) and serious fractures (RR 1.48; 95% CI 1.10–1.98; P = 0.01). researchgate.net
Observational Studies and Real-World Evidence
Observational studies and real-world evidence (RWE) provide insights into the use and effects of this compound in routine clinical practice, complementing findings from controlled trials. These studies often utilize large healthcare databases or registries.
An observational, real-world, nested matched case-control study using the Clinical Practice Research Datalink (CPRD) GOLD database from the UK investigated the association between this compound exposure and the risk of prostate cancer in patients with type 2 diabetes. bmj.com From a cohort of 47,772 men, 756 definite cases of prostate cancer were identified. bmj.com The study found no association between this compound use and prostate cancer risk (adjusted OR 0.759, 95% CI 0.502 to 1.148). bmj.com No association was found with increasing this compound dose, duration, or time since initiation. bmj.com
Real-world evidence can also be used to evaluate the comparative safety of different diabetes medications. nih.gov An analysis using Medicare beneficiaries over 65 with diabetes assessed the effect of varying study designs on evaluating the safety of this compound in relation to bladder cancer risk. nih.gov The study included over 1.5 million patients. nih.gov The results highlighted how study design choices, such as using new versus existing drug users and the choice of referent group, can influence the observed association between this compound and bladder cancer risk. nih.gov
Systematic reviews of observational studies using real-world data have also been conducted to assess the association between this compound use and bladder cancer risk. researchgate.netpolscientific.com One such meta-analysis of 15 observational studies found a significant association between the risk of bladder cancer and this compound use (HR 1.20, 95%CI 1.09-1.31; P<0.0001). researchgate.net Subgroup analysis in this meta-analysis suggested a significant association with cumulative dose. researchgate.net However, another systematic review of observational studies noted mixed findings, with some studies suggesting a potential association and others reporting no statistically significant correlation. researchgate.netpolscientific.com
Challenges and Limitations in this compound Clinical Research
Clinical research involving this compound has faced several challenges and limitations. One significant challenge highlighted in the PROactive study was the potential for the study duration to be too short to capture all relevant long-term outcomes. ahajournals.org Additionally, the PROactive study population was nearly all white and from European countries, which may limit the generalizability of the findings to other populations. ahajournals.org The advanced stage of the disease in the enrolled patients in PROactive was also noted as a characteristic that might influence the results. ahajournals.org
Subgroup analyses, while informative, should be interpreted with caution, especially if they were not prespecified, as seen in some analyses of the PROactive data. uliege.beahajournals.org The lack of detailed information on the types of stroke (ischemic vs. hemorrhagic) for all patients in PROactive also limited the ability to perform pathological subgrouping. ahajournals.org
In systematic reviews and meta-analyses, limitations can arise from the quality and heterogeneity of the included studies. For example, a meta-analysis on adding this compound to insulin noted that data on cardiovascular events were inconclusive because most studies were too short or too small to assess these long-term outcomes. plos.org Similarly, data on fractures in women were not reported in all studies included in that meta-analysis. plos.org
Observational studies, while providing real-world evidence, are susceptible to confounding factors that can influence the observed associations. nih.govresearchgate.net The choice of study design parameters, such as the definition of exposure and the selection of a referent group, can significantly impact the results of observational studies evaluating the safety of this compound. nih.gov There is a need for more robust observational methods to improve the value of real-world evidence in informing clinical decisions. nih.gov
Future Research Directions
Elucidating Remaining Uncharacterized Molecular Mechanisms
While pioglitazone (B448) is known to primarily act as a potent and highly selective agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), modulating genes involved in glucose and lipid metabolism, the exact mechanisms behind some of its observed effects remain unclear. mims.comnih.gov Future research aims to fully elucidate these uncharacterized molecular pathways. For example, the mechanisms by which this compound induces AMPK-α phosphorylation are not yet fully understood, although adipocyte adiponectin release and AMP accumulation are considered likely factors. mdpi.com Further investigation is needed to determine if the this compound-induced increase in Fe-S clusters, which are low in Ataxia-Telangiectasia (AT) cells, can improve mitochondrial function and other Fe-S cluster-dependent cellular events in AT. mdpi.com Additionally, research is needed to understand the mechanisms underlying this compound-induced fracture risk, as current experimental models suggest TZDs promote bone resorption and reduce bone formation, but the full picture is still developing. nih.gov Investigating the exact molecular interactions of PPARγ and its agonists is crucial to understanding both the mechanism of action and potential toxicity, which could lead to new applications and optimized interventions involving TZDs. preprints.org
Further Exploration of Pleiotropic Effects and Novel Therapeutic Applications
Beyond its established role in type 2 diabetes management, this compound exhibits pleiotropic effects, suggesting potential therapeutic applications in various conditions. preprints.orgwikipedia.orgfrontiersin.org Future research is directed towards thoroughly exploring these effects and identifying novel therapeutic uses. Studies are investigating its potential in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), with some meta-analyses showing promising results. preprints.orgwikipedia.orgmdpi.com this compound is also being explored for its potential anti-cancer properties, as preclinical studies indicate it may have antineoplastic effects and influence pathways significant in cancer cell processes like proliferation, differentiation, and apoptosis. preprints.orgmdpi.compreprints.org Its anti-inflammatory effects and potential neuroprotective properties are being studied for conditions like autism, neurodegenerative diseases including Alzheimer's disease and glaucoma, and inflammatory skin diseases like rosacea. wikipedia.orgresearchgate.netmdpi.combiorxiv.orgfrontiersin.org The potential of this compound in improving cognitive and neurological functions in patients with neurological disorders is also an area of ongoing investigation. preprints.org Further research is needed to elucidate the potentially differential vascular protective effects of thiazolidinediones. researchgate.net
Personalized Medicine Approaches: Advancing this compound Pharmacogenomics
Understanding how genetic variations influence individual responses to this compound is a key area for future research to enable personalized medicine approaches. Pharmacogenomics aims to identify genetic determinants that contribute to variability in this compound's pharmacokinetics and pharmacodynamics, impacting both efficacy and the risk of adverse effects. nih.govresearchgate.netresearchopenworld.comviamedica.plviamedica.pl Future studies should continue to investigate the role of genetic variants in genes like CYP2C8 and PPARG, which have been the most extensively studied to date. nih.govresearchgate.netresearchopenworld.com For instance, genotyping for CYP2C8 is recommended in future this compound studies to better understand response variability, especially considering racial differences in allele frequencies. nih.gov Further research is needed to confirm the association of findings for other genes with this compound response in independent cohorts and to determine the biological functionality of identified polymorphisms. nih.govresearchgate.net Integrating pharmacogenomic findings into clinical practice holds promise for individualizing this compound therapy and optimizing outcomes for patients with type 2 diabetes and other conditions. nih.govresearchgate.netviamedica.plviamedica.pl
Long-term Safety Profiles and Risk Mitigation Strategies
While this compound has demonstrated positive effects, concerns regarding certain adverse effects necessitate continued research into its long-term safety profile and the development of effective risk mitigation strategies. nih.gove-dmj.orgresearchgate.netbrieflands.comahajournals.orgoup.combmj.com Future research should focus on long-term, real-life studies to better understand gender-specific responses and inform individualized treatment approaches that balance benefits, such as cardiovascular protection, with risks like fracture. nih.gov Expanding research to include larger and more diverse cohorts, alongside comparative studies with other antihyperglycemic drugs, will provide a clearer understanding of this compound's safety profile. nih.gov Strategies to mitigate the risk of side effects, such as dose reduction, careful patient selection, early implementation of preventive measures for fracture, and vigilant monitoring for early signs of adverse events, require further investigation and implementation in clinical practice. nih.govnsj.org.sa The potential association of this compound with bladder cancer also warrants further clarification through ongoing research. nih.govbmj.com
Investigation of this compound in Combination Therapies for Non-Diabetic Conditions
Given its pleiotropic effects, investigating the use of this compound in combination with other therapies for non-diabetic conditions is a promising avenue for future research. brieflands.comnih.govresearchgate.net Studies have explored the benefits of adding this compound to statin therapy in non-diabetic patients with metabolic syndrome, showing additional favorable effects on lipid profiles. nih.gov Research is also ongoing into combination therapies for NASH, with this compound combined with vitamin E being one example. preprints.org Preclinical models are being used to investigate the synergistic effects of this compound in combination with other drugs, such as azathioprine (B366305) for arthritis. researchgate.net Further research is needed to explore other potential combinations and their efficacy and safety in various non-diabetic conditions where this compound's mechanisms of action may be beneficial.
Advanced Preclinical Models for Mechanistic Insights
8.8. Addressing Research Gaps in Specific Organ Systems (e.g., Renal Effects)
Research into this compound's effects extends beyond its primary indication for type 2 diabetes mellitus, with ongoing investigations exploring its impact on various organ systems, particularly the kidneys. While this compound, a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, has demonstrated potential benefits in improving albuminuria in patients with type 2 diabetes, the definitive establishment of its effects on hard renal outcomes and the underlying mechanisms requires further investigation. nih.govtermedia.plnih.gov
Studies have indicated that this compound can interfere with cellular pathways implicated in the development and progression of diabetic kidney disease (DKD). nih.govtermedia.pl Preclinical models of early-stage diabetic nephropathy have shown that this compound may ameliorate microalbuminuria by improving hyperfiltration and subsequent glomerular enlargement. nih.gov It has also been observed to restore parameters related to glomerular hyperfiltration in animal models, including kidney weight, creatinine (B1669602) clearance, urinary albumin/creatinine ratio (UACR), and glomerular surface. nih.gov Furthermore, this compound administration has been found to suppress urinary endothelin-1 (B181129) (ET-1) levels in patients with type 2 diabetes and microalbuminuria, an effect suggested to potentially delay DKD progression. nih.gov
Despite these promising findings from preclinical and some clinical studies regarding surrogate markers like albuminuria, the impact of this compound on composite hard renal endpoints remains an area with research gaps. A retrospective cohort study involving patients with type 2 diabetes and DKD did not find a significant reduction in the risk of composite renal endpoints, defined as sustained eGFR < 15 mL/min/1.73 m², doubling of serum creatinine, or progression to hemodialysis or kidney transplantation, when comparing this compound users to non-users. nih.govnih.govresearchgate.nettermedia.pl However, the authors noted limitations in this study, including a relatively short mean follow-up duration and a relatively small sample size, highlighting the need for further randomized controlled studies to definitively establish the renal effects of this compound. nih.govnih.govresearchgate.nettermedia.pl
Future research should focus on long-term, well-designed studies with sufficient power to evaluate the impact of this compound on hard renal outcomes in diverse populations of patients with diabetes and varying stages of kidney disease. Investigations into combination therapies involving this compound and newer agents like SGLT2 inhibitors or GLP-1 receptor agonists are also warranted to understand their combined effects on renal protection. doi.org Addressing research gaps in specific organ systems, such as the kidneys, through rigorous clinical trials and mechanistic studies is crucial for fully understanding the therapeutic potential of this compound beyond glycemic control. nih.govnih.govresearchgate.nettermedia.pldoi.org
| Study Type | Renal Outcome Measured | Findings (vs. Control/Comparator) | Need for Future Research |
| Preclinical (Animal) | Microalbuminuria, Hyperfiltration, Glomerular Size, Creatinine Clearance, UACR, ET-1 | Amelioration of microalbuminuria, improved hyperfiltration, restored renal parameters, suppressed urinary ET-1. nih.gov | Further mechanistic studies and translation to clinical settings. nih.gov |
| Clinical (Short-term) | Albuminuria | Significant improvements in albuminuria observed in some studies. nih.govtermedia.plnih.gov | Longer-term studies needed to assess durability and impact on hard outcomes. nih.govnih.govresearchgate.nettermedia.pl |
| Clinical (Retrospective Cohort) | Composite Renal Endpoints (eGFR < 15, doubling creatinine, ESRD) | No significant reduction in composite renal endpoints observed in one study. nih.govnih.govresearchgate.nettermedia.pl | Large, prospective, randomized controlled trials with longer follow-up are needed for definitive conclusions. nih.govnih.govresearchgate.nettermedia.pl |
| Clinical (Combination Therapy) | Cardio-renal outcomes | Limited data on long-term cardio-renal outcomes of this compound in combination with newer agents. doi.org | Urgent need for further work investigating long-term cardio-renal outcomes of combination therapies. doi.org |
Q & A
Basic: How is the mechanism of action of pioglitazone experimentally validated in preclinical models?
This compound’s mechanism as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist is validated through insulin sensitivity assays (e.g., hyperinsulinemic-euglycemic clamps) and histopathological analysis in animal models. For example, in fructose-drinking rats, this compound reduced plasma insulin, triglycerides, and systolic blood pressure while improving vascular responsiveness to neurotransmitters like noradrenaline . These findings are corroborated by liver biopsy-confirmed reductions in steatosis and necroinflammation in human trials .
Advanced: What network pharmacology approaches are used to identify this compound’s off-target effects?
Network pharmacology combines DrugBank for direct target retrieval (e.g., PPARγ) and STRING v.10.5 for protein-protein interaction mapping. Pathway enrichment tools like KEGG and WebGestalt screen for oncogenic pathways (e.g., prostate/pancreatic cancer), while cBioPortal links genomic alterations (e.g., mutations, copy-number variations) to this compound-associated genes . This multi-database integration reveals unexpected risks, such as cancer pathway activation, despite therapeutic benefits .
Basic: What experimental design principles are critical for this compound clinical trials?
Placebo-controlled, double-blind designs with biopsy-confirmed endpoints (e.g., hepatic fat reduction via MRI spectroscopy) are essential. In a trial for nonalcoholic steatohepatitis (NASH), this compound’s efficacy was demonstrated through histologic improvements in steatosis (54% reduction vs. 0% in placebo) and insulin sensitivity (48% increase) over 6 months . Stratification by comorbidities (e.g., diabetes status) and standardized dosing (e.g., 45 mg/day) ensure reproducibility.
Advanced: How can genomic data be integrated to assess this compound’s carcinogenic risks?
cBioPortal enables exploration of cancer genomics data (e.g., TCGA datasets) linked to this compound targets. Propensity score-matched cohort studies (1:1 matching for age, BMI, diabetes duration) minimize confounding, while Cox proportional hazard models quantify bladder cancer risk (adjusted HR: 1.63; 95% CI: 1.22–2.16) . Sensitivity analyses with Hospital Episode Statistics (HES) data further validate findings .
Basic: How are contradictory outcomes (e.g., cancer risk vs. cardioprotection) reconciled in this compound studies?
Risk-benefit stratification is key. While this compound reduces cardiovascular mortality (HR: 0.85; 95% CI: 0.74–0.97) in diabetic patients, its association with bladder cancer (PAR = 7.3%) necessitates patient-specific权衡 . Meta-analyses should exclude low-quality studies (Newcastle-Ottawa Scale <6) and confounded cohorts (e.g., concurrent drug use) .
Advanced: What methodological rigor is required for observational studies on this compound’s long-term safety?
Propensity score matching balances baseline covariates (e.g., smoking status, glycemic control) between treatment groups. Cox models with time-dependent covariates account for exposure duration, while sensitivity analyses (e.g., restricting to post-"up-to-standard" EHR data) address data quality . Population-attributable risk (PAR) calculations quantify cancer burden attributable to this compound .
Basic: How are this compound’s pharmacokinetics and impurities analyzed in drug formulation studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 269 nm) quantifies this compound hydrochloride and related substances. Validation parameters include linearity (r² > 0.999), precision (%RSD < 2.0), and recovery (98–102%) . This method ensures compliance with ICH guidelines for impurity profiling .
Advanced: How is the PICOT framework applied to structure this compound research questions?
Example PICOT:
- P : Type 2 diabetes patients with NASH
- I : this compound 45 mg/day + hypocaloric diet
- C : Placebo + hypocaloric diet
- O : Hepatic fat reduction (MRI spectroscopy)
- T : 6 months
This framework ensures feasibility, ethical alignment, and clinical relevance .
Basic: What are common pitfalls in meta-analyses of this compound’s oncogenic risks?
Exclusion of studies with concurrent drug use (n=66) or insufficient data (n=46) reduces heterogeneity . Use random-effects models to account for variability in bladder cancer definitions and follow-up durations (I² >50% indicates high heterogeneity) .
Advanced: How do preclinical models address this compound’s sex-specific or tissue-specific effects?
Hyperinsulinemic rat models show this compound’s vasoprotective effects are sex-neutral but dose-dependent. For example, angiotensin II-induced pressor responses decreased by 40% in males vs. 35% in females at 10 mg/kg/day . Tissue-specific PPARγ activation is confirmed via RNA-seq of liver vs. adipose samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
